2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
Description
Properties
IUPAC Name |
2,3-dihydro-[1,4]dithiino[2,3-c]furan-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S2/c7-5-3-4(6(8)9-5)11-2-1-10-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSSHXZXAAXCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146806 | |
| Record name | 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10489-75-5 | |
| Record name | 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10489-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-dithiino[2,3-c]furan-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW7FFH68U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While this compound is commercially available, this document outlines a plausible synthetic pathway based on established chemical principles, addressing the need for a comprehensive understanding of its formation for research and development purposes. The proposed synthesis involves a two-step sequence: the initial formation of the precursor, 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid, followed by its dehydration to the target anhydride. This guide provides detailed, albeit theoretical, experimental protocols, relevant chemical data, and visual diagrams to facilitate a thorough understanding of the synthetic process.
Introduction
This compound, also known by its synonyms 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride or 3,6-Dithia-3,4,5,6-tetrahydrophthalic anhydride, is a sulfur-containing heterocyclic compound. Its rigid, fused-ring structure makes it an interesting scaffold for the design of novel therapeutic agents and functional organic materials. Although the compound can be procured from chemical suppliers[1], a detailed understanding of its synthesis is crucial for researchers aiming to create novel analogs or develop scalable production methods. This guide bridges the gap in the available literature by presenting a scientifically sound, proposed synthetic route.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in two primary stages, as depicted in the workflow below. The initial step involves the synthesis of the key intermediate, 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid, through a nucleophilic substitution reaction. The subsequent step is a classical dehydration of the dicarboxylic acid to yield the desired cyclic anhydride.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on analogous reactions found in the chemical literature. Researchers should perform small-scale trials and optimize conditions as necessary.
Step 1: Synthesis of 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid
This step involves the cyclocondensation of 1,2-ethanedithiol with a suitable electrophile, followed by hydrolysis. Diethyl 2,3-dichlorosuccinate is proposed as the electrophile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1,2-Ethanedithiol | 94.20 | 10 | 0.84 mL |
| Diethyl 2,3-dichlorosuccinate | 243.08 | 10 | 2.43 g |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 22 | ~7.3 mL |
| Ethanol (anhydrous) | 46.07 | - | 50 mL |
| Hydrochloric Acid (concentrated) | 36.46 | - | As needed |
| Sodium Hydroxide | 40.00 | - | As needed |
Procedure:
-
A solution of sodium ethoxide (22 mmol) in anhydrous ethanol (20 mL) is prepared in a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
1,2-Ethanedithiol (10 mmol) is dissolved in anhydrous ethanol (10 mL) and added dropwise to the sodium ethoxide solution with stirring.
-
A solution of diethyl 2,3-dichlorosuccinate (10 mmol) in anhydrous ethanol (20 mL) is then added dropwise to the reaction mixture over 30 minutes.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water (50 mL) and acidified with concentrated hydrochloric acid to pH 1-2.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude diethyl 5,6-dihydro-1,4-dithiin-2,3-dicarboxylate.
-
The crude ester is then hydrolyzed by refluxing with an excess of aqueous sodium hydroxide solution (e.g., 10% w/v) for 2-3 hours.
-
The reaction mixture is cooled, and any unreacted starting material is removed by extraction with diethyl ether.
-
The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
This step involves the dehydration of the dicarboxylic acid to form the cyclic anhydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid | 206.25 | 5 | 1.03 g |
| Acetic Anhydride | 102.09 | - | 10 mL |
Procedure:
-
5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid (5 mmol) is suspended in acetic anhydride (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux for 1-2 hours. The solid should dissolve as the reaction progresses.
-
The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.
-
The crude product is recrystallized from a suitable solvent (e.g., a mixture of toluene and heptane) to yield pure this compound as a crystalline solid.
Physicochemical Data
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value | Citation |
| Chemical Formula | C₆H₄O₃S₂ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 112-115 °C | [2] |
| CAS Number | 10489-75-5 | [2] |
| Empirical Formula (Hill) | C₆H₄O₃S₂ | [2] |
| InChI Key | MXSSHXZXAAXCOW-UHFFFAOYSA-N | [2] |
| SMILES | O=C1OC(=O)C2=C1SCCS2 | [2] |
Reaction Mechanism
The proposed synthesis relies on two well-established reaction mechanisms.
The first step is a double nucleophilic substitution where the thiolate anions, generated from 1,2-ethanedithiol by the base, attack the electrophilic carbon atoms of diethyl 2,3-dichlorosuccinate, displacing the chloride ions and forming the six-membered dithiin ring. The subsequent hydrolysis of the ester groups under basic conditions, followed by acidification, yields the dicarboxylic acid.
The second step is a classic dehydration reaction. The dicarboxylic acid, when heated with acetic anhydride, undergoes an intramolecular condensation to form the five-membered furan-dione ring, eliminating a molecule of water.
Safety Considerations
-
1,2-Ethanedithiol: Has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood.
-
Diethyl 2,3-dichlorosuccinate: Is a halogenated organic compound and should be handled with care, avoiding skin contact and inhalation.
-
Sodium Ethoxide: Is a strong base and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride: Is corrosive and a lachrymator. Handle in a fume hood.
-
Oxalyl Chloride (if used as an alternative for acid chloride formation): Is highly toxic and corrosive. Must be handled with extreme caution in a fume hood.
Conclusion
This technical guide provides a comprehensive, though theoretical, overview of the synthesis of this compound. By detailing a plausible synthetic route, including proposed experimental protocols and mechanistic insights, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The provided information is intended to facilitate further research into this and related heterocyclic systems, encouraging the development of novel compounds with potentially valuable biological and material properties. It is imperative that any attempt to perform this synthesis is conducted by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.
References
In-Depth Technical Guide: Spectroscopic Data for 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione. The information detailed herein is essential for its identification, characterization, and application in research and development.
Compound Identification:
-
Systematic Name: this compound
-
Synonyms: 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic anhydride, dhca, 3,6-Dithia-3,4,5,6-tetrahydrophthalic anhydride[1]
-
CAS Number: 10489-75-5[1]
-
Molecular Formula: C₆H₄O₃S₂[2]
-
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 112-115 °C (lit.) | [1][3] |
| Appearance | Light yellow to Brown powder/crystal | |
| Purity | ≥97% | [1][3] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching bands. For a cyclic anhydride like this compound, these bands are typically found at higher wavenumbers compared to their linear counterparts. The expected IR absorption peaks are detailed in Table 2.
Table 2: Predicted Infrared (IR) Absorption Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Anhydride) | Asymmetric Stretch | 1870 - 1845 | Strong |
| C=O (Anhydride) | Symmetric Stretch | 1800 - 1775 | Strong |
| C=C (Alkene) | Stretch | 1680 - 1620 | Medium |
| C-O-C (Anhydride) | Stretch | 1300 - 1000 | Strong |
| C-S (Thioether) | Stretch | 800 - 600 | Medium |
| C-H (Alkane) | Stretch | 2950 - 2850 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a single signal for the four equivalent protons of the two methylene (-CH₂-) groups in the dihydrodithiin ring.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.3 | Singlet | 4H | -S-CH₂-CH₂-S- |
¹³C NMR Spectroscopy: The carbon NMR spectrum should display three distinct signals corresponding to the carbonyl carbons, the olefinic carbons, and the methylene carbons.
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~160-170 | C=O (Anhydride) |
| ~120-130 | C=C (Olefinic) |
| ~25-35 | -S-CH₂- |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 188. Fragmentation may involve the loss of CO, CO₂, and ethylene moieties.
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 188 | [C₆H₄O₃S₂]⁺ (Molecular Ion) |
| 160 | [M - CO]⁺ |
| 144 | [M - CO₂]⁺ |
| 132 | [M - 2CO]⁺ |
| 116 | [M - CO - CO₂]⁺ |
| 88 | [C₂H₄S₂]⁺ |
Experimental Protocols
While specific experimental protocols for the acquisition of the spectroscopic data for this particular compound are not detailed in the readily available literature, standard procedures for each technique would be employed.
Synthesis and Purification
A common method for obtaining this compound is through the dehydration of 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid. The commercially available anhydride can be purified by recrystallization.
Purification Protocol:
-
Dissolve the crude 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic anhydride (98+% purity) in a minimal amount of warm tetrahydrofuran.[4][5]
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in a refrigerator or ice bath may be used to maximize crystal formation.
-
Collect the resulting yellow, block-like crystals by filtration.[4]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
The workflow for the purification of the compound is illustrated in the following diagram.
Caption: Purification workflow for this compound.
Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Process the data to identify the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
-
For electron ionization (EI), bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Record the mass spectrum and identify the molecular ion and major fragment ions.
The logical relationship for spectroscopic characterization is depicted below.
Caption: Logical workflow for the structural confirmation of the compound.
Applications
This compound serves as a versatile building block in organic synthesis. It has been utilized in the preparation of:
-
Photoluminescent three-dimensional (3D) Ag(I) coordination polymers.[1]
-
5,6-dihydro-1,4-dithiin-2,3-dicarboxylate ligands for the synthesis of Cu(II) and Mn(II) coordination complexes.[1]
-
2-Heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones.[1]
-
3-Arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides.[1]
The presence of the dithiin and furan-dione moieties makes this compound a valuable precursor for the development of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.
References
- 1. 2,3-二氢-1,4-二硫杂[2,3-c]呋喃-5,7-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,3-Dihydro-1,4-dithiino 2,3-c furan-5,7-dione 97 10489-75-5 [sigmaaldrich.com]
- 4. 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
Physical and chemical properties of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, a heterocyclic compound of interest in synthetic chemistry. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and established reactivity. Detailed experimental protocols for its purification and analysis are provided, alongside a proposed synthetic workflow. This guide is intended to be a valuable resource for researchers utilizing this compound as a building block in the synthesis of novel molecules, including coordination polymers and other complex organic structures.
Chemical Identity and Physical Properties
This compound, also known as 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride, is a stable, solid organic compound. Its core structure consists of a furan-5,7-dione ring fused with a 2,3-dihydro-1,4-dithiin ring.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 10489-75-5 | |
| Molecular Formula | C₆H₄O₃S₂ | |
| Molecular Weight | 188.22 g/mol | |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 112-115 °C | |
| Purity | >98.0% (commercially available) | |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon) |
Structural and Spectroscopic Data
The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule is largely planar, with the exception of the ethylene bridge in the dihydro-1,4-dithiin ring, which is puckered to alleviate ring strain.
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| S-C-C-S Torsion Angle | -70.39 (17)° | |
| S-C (sp²) Bond Length | ~0.1 Å shorter than S-C (sp³) | |
| Crystal System | Triclinic | |
| Space Group | P-1 |
Table 3: Spectroscopic Identifiers
| Data Type | Identifier | Reference |
| SMILES | O=C1OC(=O)C2=C1SCCS2 | |
| InChI | 1S/C6H4O3S2/c7-5-3-4(6(8)9-5)11-2-1-10-3/h1-2H2 | |
| InChI Key | MXSSHXZXAAXCOW-UHFFFAOYSA-N |
While specific NMR peak assignments are not detailed in the available literature, standard ¹H and ¹³C NMR spectra would be expected to confirm the molecular structure. The ¹H NMR spectrum would likely show a singlet for the two equivalent methylene protons of the dihydro-1,4-dithiin ring. The ¹³C NMR would exhibit signals for the carbonyl carbons, the olefinic carbons of the fused double bond, and the methylene carbons.
Chemical Properties and Reactivity
This compound serves as a versatile building block in organic synthesis. The anhydride functionality is reactive towards nucleophiles, and the dithiin ring can participate in various transformations.
Its primary documented application is in the synthesis of:
-
Photoluminescent three-dimensional Ag(I) coordination polymers.
-
Cu(II) and Mn(II) coordination complexes based on the 5,6-dihydro-1,4-dithiin-2,3-dicarboxylate ligand.
-
2-heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones.
-
3-arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides.
The anhydride ring can be opened by hydrolysis to form the corresponding 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid, or by reaction with amines to form amides.
Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Purification by Recrystallization
Commercially available this compound (98+%) can be further purified by recrystallization to yield high-quality yellow, block-like crystals suitable for crystallographic studies.
Protocol:
-
Dissolve the crude this compound in a minimal amount of warm tetrahydrofuran (THF).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator (4 °C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold THF.
-
Dry the crystals under vacuum to remove any residual solvent.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed by reverse-phase HPLC.
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 stationary phase |
| Mobile Phase | Acetonitrile and Water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV-Vis |
This method is scalable and can be adapted for the preparative separation and isolation of impurities.
Safety and Handling
This compound is classified as a combustible solid. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. In case of dust formation, a type N95 (US) dust mask is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move to fresh air.
-
Conclusion
This compound is a valuable and reactive building block in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it a useful precursor for the synthesis of a variety of more complex molecules, particularly in the fields of coordination chemistry and materials science. This guide provides essential information for the safe handling, purification, and application of this compound in a research setting.
Technical Guide: 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione in Drug Discovery
CAS Number: 10489-75-5
Introduction
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its rigid, dithiane-fused furan-dione core provides a unique scaffold for the synthesis of more complex molecules with diverse biological activities. While direct pharmacological data on the parent compound is limited, its utility as a precursor for potent biologically active molecules, particularly indandione derivatives, is well-documented. This guide provides a comprehensive overview of its properties, synthesis, and its application in the development of therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10489-75-5 | [1] |
| Molecular Formula | C₆H₄O₃S₂ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 110-114 °C | |
| Purity | >98.0% (commercially available) |
Experimental Protocols
Purification of this compound
Commercially available this compound can be further purified by recrystallization to obtain high-purity material suitable for sensitive synthetic applications.
Materials:
-
This compound (commercial grade)
-
Tetrahydrofuran (THF), reagent grade
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of tetrahydrofuran to dissolve the solid completely with gentle heating.
-
Allow the solution to cool slowly to room temperature.
-
For enhanced crystal formation, the flask can be placed in an ice bath or refrigerator.
-
Collect the resulting yellow, block-like crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of cold THF.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Synthesis of 2-Aryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandione Derivatives
This protocol details the use of this compound as a starting material for the synthesis of a biologically relevant indandione derivative. Indandiones are known for their wide range of pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[3][4]
Materials:
-
Purified this compound
-
Substituted phenylacetic acid
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the desired substituted phenylacetic acid (1 equivalent), and anhydrous sodium acetate (2 equivalents).
-
Add acetic anhydride as the solvent and reaction medium.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the desired 2-aryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandione.
Applications in Drug Development
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those based on the indandione scaffold, have shown significant promise in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of indandione derivatives as anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural diversity that can be achieved by modifying the aryl substituent on the indandione core allows for the fine-tuning of activity against specific cancer cell lines.
Antimicrobial Activity
Derivatives of indandione have also been investigated for their antimicrobial properties.[3] The dithiino-fused heterocyclic system can be a key pharmacophore contributing to the inhibition of microbial growth. Further exploration of this chemical space may lead to the development of novel antibacterial and antifungal agents.
Anticoagulant Properties
The indan-1,3-dione core is a well-known structural motif in anticoagulant drugs.[3] By serving as a precursor to novel indandione analogs, this compound is a valuable tool for the discovery of new antithrombotic agents.
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to a biologically relevant 2-aryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandione derivative.
References
An In-Depth Technical Guide to 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For the attention of: Researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, also known by its alternative names 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride or 3,6-Dithia-3,4,5,6-tetrahydrophthalic anhydride, is a heterocyclic organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10489-75-5 | [1] |
| Molecular Formula | C₆H₄O₃S₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Melting Point | 112-115 °C | [1] |
| Appearance | Solid | |
| Purity | ≥97% (as commercially available) | [1] |
| InChI Key | MXSSHXZXAAXCOW-UHFFFAOYSA-N | [1] |
| SMILES | O=C1OC(=O)C2=C1SCCS2 | [1] |
Synthesis and Applications
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, it is commercially available from several chemical suppliers.[1][2]
Its primary documented application is as a precursor or building block in the synthesis of more complex molecules.[1] For instance, it may be utilized in the creation of:
-
Photoluminescent three-dimensional (3-D) AgI coordination polymers.[1]
-
Cu(II) and Mn(II) coordination complexes with 5,6-dihydro-1,4-dithiin-2,3-dicarboxylate.[1]
-
2-heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones.[1]
-
3-arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides.[1]
Analytical Methodology
A reported method for the analysis of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Experimental Protocol: HPLC Analysis
-
Column: Newcrom R1 HPLC column.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[3]
-
Detection: While not specified, UV detection is common for similar compounds.
-
Note for Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, phosphoric acid in the mobile phase should be substituted with a volatile acid, such as formic acid.[3] This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[3]
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. While the search retrieved information on various other heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, no such data was found to be directly associated with the topic compound.
Therefore, it is not possible to provide quantitative data tables on biological activity (e.g., IC₅₀, Kᵢ values), detailed experimental protocols for biological assays, or diagrams of signaling pathways involving this specific molecule.
Logical Workflow for Future Research
For researchers interested in investigating the potential biological activities of this compound, a logical experimental workflow could be proposed.
Conclusion
This compound is a readily available chemical reagent with documented utility in synthetic chemistry. However, its biological properties remain largely unexplored in the public scientific literature. This presents an opportunity for new research to investigate its potential pharmacological activities. The analytical methods for its characterization are established, providing a solid foundation for such future studies. Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold for screening and development programs.
References
An In-depth Technical Guide to 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
This technical guide provides a comprehensive overview of the chemical compound 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, a key intermediate in the synthesis of psychoactive pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Compound Identification and Physicochemical Properties
This compound, also known by its alternative names 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride or 3,6-Dithia-3,4,5,6-tetrahydrophthalic anhydride, is a heterocyclic compound. Its existence and basic properties are well-documented in chemical supplier catalogs.
| Property | Value | Source |
| CAS Number | 10489-75-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆H₄O₃S₂ | --INVALID-LINK-- |
| Molecular Weight | 188.22 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to brown crystalline powder | --INVALID-LINK-- |
| Melting Point | 112-115 °C | --INVALID-LINK-- |
| Purity | >98.0% (GC) | --INVALID-LINK-- |
Synthesis and Discovery
While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, its significance is underscored by its role as a crucial precursor in the synthesis of the cyclopyrrolone drug, Suproclone.[1] Suproclone is a sedative and anxiolytic agent, indicating the importance of this dithiino-furan derivative in the pharmaceutical industry.[1]
Hypothetical Experimental Protocol for Synthesis
Step 1: Synthesis of 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,2-ethanedithiol in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Base Addition: Cool the solution in an ice bath and slowly add a strong base, such as sodium hydride, to generate the dithiolate salt.
-
Addition of Maleic Acid Derivative: To the stirred suspension of the dithiolate, add a solution of dichloromaleic acid or a related derivative dropwise via the dropping funnel.
-
Reaction and Workup: Allow the reaction to stir at room temperature overnight. Subsequently, quench the reaction with water and acidify the aqueous layer to precipitate the dicarboxylic acid. The crude product can be collected by filtration and purified by recrystallization.
Step 2: Cyclization to this compound
-
Dehydration: The synthesized 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid is then subjected to dehydration to form the cyclic anhydride. This can be achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or by azeotropic distillation with toluene.
-
Purification: The resulting anhydride can be purified by recrystallization from a suitable solvent to yield the final product.
References
Potential Research Areas for 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, also known as 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride, is a heterocyclic compound featuring a fused furan-dione and dihydro-1,4-dithiin ring system. While direct biological applications of this specific molecule are not extensively documented, its structural motifs are present in numerous compounds with significant pharmacological activities. This technical guide explores potential research avenues for this compound, focusing on anticancer and antifungal applications, based on the established bioactivities of structurally related dihydro-1,4-dithiins and furan-dione derivatives. This document provides a comprehensive overview of synthetic strategies, potential biological targets, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this scaffold.
Introduction
The search for novel therapeutic agents with improved efficacy and reduced toxicity is a continuous endeavor in medicinal chemistry. Heterocyclic compounds are a cornerstone of drug discovery, with sulfur- and oxygen-containing scaffolds being particularly prominent. The molecule this compound presents an intriguing scaffold by combining the structural features of a dihydro-1,4-dithiin and a furan-dione. Derivatives of 1,4-dithiins are known for a range of biological activities, including their use as herbicides, fungicides, and bactericides.[1] Furanone-containing molecules have also demonstrated a broad spectrum of bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The unique combination of these two pharmacophores in a single, rigid structure suggests that this compound and its derivatives could exhibit novel or enhanced biological activities. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.
Chemical Properties and Synthesis
This compound is a stable, solid compound with the following properties:
| Property | Value | Reference |
| CAS Number | 10489-75-5 | [5] |
| Molecular Formula | C₆H₄O₃S₂ | [5] |
| Molecular Weight | 188.22 g/mol | [5] |
| Melting Point | 110-114 °C | |
| Appearance | Light yellow to brown powder/crystal |
Synthetic Approaches
The synthesis of this compound, as a derivative of 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid, can be approached through established methods for the synthesis of the core dihydro-1,4-dithiin ring system. One common strategy involves the reaction of an α-halocarbonyl compound with a 1,2-dithiol, followed by ring expansion.[1] Another versatile method is the reaction of an acyloin or a halocarbonyl compound with an organic thiosulfate ("Bunte Salt").[1]
A plausible synthetic route to the title compound would involve the synthesis of 5,6-dihydro-1,4-dithiin-2,3-dicarbonitrile, followed by hydrolysis to the dicarboxylic acid, and subsequent dehydration to the anhydride.
Potential Research Area 1: Anticancer Activity
The furan-dione and dihydro-1,4-dithiin moieties are present in various compounds reported to have anticancer activity. This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.
Rationale Based on Analogous Compounds
-
Furanone Derivatives: Numerous furanone derivatives have been synthesized and evaluated as anticancer agents. For instance, new bis-2(5H)-furanone derivatives have shown significant inhibitory activity against C6 glioma cells, with evidence suggesting DNA interaction as a potential mechanism.[2] Other furan derivatives have demonstrated potent anti-proliferative activity against HeLa and SW620 cell lines by promoting the activity of PTEN to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways.[3]
-
Dihydropyridine Derivatives (structurally related): Although not dithiins, 1,4-dihydropyridine derivatives, which share a six-membered heterocyclic ring, have been extensively studied for their anticancer properties. Certain derivatives have exhibited potent activity against glioblastoma, lung cancer, and colorectal adenocarcinoma cell lines.[6] Some have been shown to reduce the viability of HeLa and MCF-7 cells with good selectivity.[7]
Potential Signaling Pathways and Mechanisms
Based on the mechanisms of action of related compounds, potential anticancer mechanisms for derivatives of this compound could involve:
-
Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many anticancer drugs.
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M phase) can prevent cancer cell proliferation.[2]
-
Inhibition of Kinase Signaling Pathways: Targeting pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer, is a common strategy.[8]
-
DNA Interaction: Intercalation or binding to DNA can disrupt replication and transcription in cancer cells.[2]
Quantitative Data from Analogous Compounds
| Compound Class | Specific Compound/Derivative | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Bis-2(5H)-furanone | Compound 4e | C6 glioma | 12.1 | [2] |
| Furan derivative | Compound 1 | HeLa | < 8.79 | [3] |
| Furan derivative | Compound 24 | HeLa | < 8.79 | [3] |
| Benzofuran chalcone | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 | 1.71 | [9] |
| Benzofuran chalcone | 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 | 7.76 | [9] |
| 1,4-Dihydropyridine | Derivative 18 | HeLa | 3.6 | [7] |
| 1,4-Dihydropyridine | Derivative 19 | HeLa | 2.3 | [7] |
| 1,4-Dihydropyridine | Derivative 20 | HeLa | 4.1 | [7] |
| 1,4-Dihydropyridine | Derivative 18 | MCF-7 | 5.2 | [7] |
| 1,4-Dihydropyridine | Derivative 19 | MCF-7 | 5.7 | [7] |
| 1,4-Dihydropyridine | Derivative 20 | MCF-7 | 11.9 | [7] |
| 1,4-Dihydropyridine-triazole | Compound 13ad' | Caco-2 | 0.63 ± 0.05 | [10] |
Potential Research Area 2: Antifungal Activity
Sulfur-containing heterocycles are well-established as potent antifungal agents. The dihydro-1,4-dithiin core of the title compound makes it a prime candidate for investigation in this area.
Rationale Based on Analogous Compounds
-
Dithiin Derivatives: A study on 3,6-disubstituted 1,2-dithiins reported their antifungal activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[11] More recently, N-substituted dithiin tetracarboximide derivatives have been designed as potential succinate dehydrogenase inhibitors (SDHIs), a validated antifungal target.[12] These compounds displayed potent fungicidal activity against phytopathogens like Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani.[12]
-
Thiophene/Furan-Oxadiazole Carboxamides: Hybrid molecules containing furan and thiophene moieties linked to an oxadiazole carboxamide have shown remarkable antifungal activity against Sclerotinia sclerotiorum, also by targeting succinate dehydrogenase.[13]
Potential Mechanisms of Action
-
Enzyme Inhibition: A key mechanism for antifungal action is the inhibition of essential fungal enzymes. Succinate dehydrogenase (SDH) in the mitochondrial electron transport chain is a well-established target for a class of fungicides known as SDHIs.[12]
-
Disruption of Cell Membrane Integrity: Some antifungal agents act by disrupting the fungal cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its inhibition is a common mechanism for antifungal drugs.
Quantitative Data from Analogous Compounds
| Compound Class | Specific Compound/Derivative | Fungal Strain | EC₅₀ (µg/mL) / IC₅₀ (µM) | Reference |
| Dithiin tetracarboximide | Compound 18 | Sclerotinia sclerotiorum | 1.37 | [12] |
| Dithiin tetracarboximide | Compound 1 | Botrytis cinerea | 5.02 | [12] |
| Dithiin tetracarboximide | Compound 12 | Rhizoctonia solani | 4.26 | [12] |
| Dithiin tetracarboximide | Compound 13 | Rhizoctonia solani | 5.76 | [12] |
| Dithiin tetracarboximide | Compound 13 (SDH inhibition) | - | 15.3 (IC₅₀) | [12] |
| Thiophene/Furan-Oxadiazole | Compound 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | [13] |
| Thiophene/Furan-Oxadiazole | Compound 4g (SDH inhibition) | - | 1.01 ± 0.21 (IC₅₀) | [13] |
| Thiophene/Furan-Oxadiazole | Compound 4i (SDH inhibition) | - | 4.53 ± 0.19 (IC₅₀) | [13] |
| 1,3,4-Oxadiazole | LMM5 | Candida albicans | 32 (MIC) | [14] |
| 1,3,4-Oxadiazole | LMM11 | Candida albicans | 32 (MIC) | [14] |
Experimental Protocols
General Synthesis of Dihydro-1,4-dithiins
Method: Reaction of an Acyloin with an Organic Thiosulfate [1]
This method provides a route to dihydro-1,4-dithiins without the use of odorous dithiol starting materials.
Materials:
-
α-Hydroxyketone (acyloin) (1.0 eq)
-
Sodium ethylene thiosulfate (Bunte salt) (1.1 eq)
-
Hydrochloric acid
-
Water
-
Methylene chloride (for extraction)
Procedure:
-
Prepare a solution of sodium ethylene thiosulfate in water, acidified with hydrochloric acid.
-
Add the acyloin to the solution.
-
Gently reflux the reaction mixture with stirring for several hours.
-
Monitor the reaction for the formation of an oily product.
-
After completion, cool the reaction mixture and extract the product with methylene chloride.
-
Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude dihydro-1,4-dithiin.
-
Purify the product by chromatography or distillation as needed.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: A potential workflow for investigating the anticancer properties of the core scaffold.
Caption: Postulated mechanism of antifungal action via inhibition of succinate dehydrogenase.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. The established anticancer and antifungal activities of its constituent heterocyclic systems strongly suggest that this molecule and its derivatives are valuable candidates for drug discovery programs. Future research should focus on the efficient synthesis of a diverse library of analogs, followed by systematic screening against a panel of cancer cell lines and pathogenic fungi. Mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by active compounds. The data and protocols presented in this guide provide a solid foundation for initiating such investigations, with the ultimate goal of developing novel therapeutic agents based on this unique heterocyclic core.
References
- 1. EP0094190B1 - Synthesis of dihydro-1,4 dithiins - Google Patents [patents.google.com]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-二氢-1,4-二硫杂[2,3-c]呋喃-5,7-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and antifungal activity of novel dithiin tetracarboximide derivatives as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
Literature Review of Dithiino-Furan Derivatives: A Scarcity of Data Necessitates a Broader Look at Related Sulfur-Containing Furan Systems
A comprehensive search of the scientific literature reveals a significant scarcity of research specifically focused on dithiino-furan derivatives. While the core structure, such as 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, is indexed in chemical databases, there is a lack of extensive studies on the synthesis, biological activities, and pharmacological properties of a broad range of its derivatives.[1] This paucity of dedicated research prevents the creation of an in-depth technical guide as originally requested.
Therefore, this review will instead focus on the closely related and more extensively studied classes of thieno[3,2-b]furan and dithieno[3,2-b:2',3'-d]furan derivatives. These compounds, which also feature a furan ring fused with sulfur-containing heterocyclic rings, offer a valuable insight into the potential chemical and biological properties that dithiino-furan derivatives might possess. The exploration of these analogues will provide researchers, scientists, and drug development professionals with a solid foundation in the chemistry and biological evaluation of sulfur-containing fused furan systems.
Thieno[3,2-b]furan Derivatives: Synthesis and Biological Interests
Thieno[3,2-b]furan derivatives have garnered considerable interest due to their potential applications in both medicinal chemistry and materials science.[2]
Synthesis of Thieno[3,2-b]furans
Several synthetic strategies have been developed for the construction of the thieno[3,2-b]furan scaffold. A common approach involves the C- and O-alkylation of ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with α-halo ketones, followed by cyclization.[2] Another facile method reports the synthesis of dimethyl 3-hydroxythieno[3,2-b]furan-2,5-dicarboxylate from methyl thioglycolate and dimethyl acetylenedicarboxylate, which serves as a versatile precursor for further derivatization.[3] Palladium-catalyzed intramolecular C–H/C–H coupling of 3-aryloxythiophenes has also been employed to generate thieno[3,2-b]benzofurans.[4]
A generalized synthetic workflow for the preparation of thieno[3,2-b]furan derivatives from 4-hydroxythiophene precursors is outlined below:
Biological and Optoelectronic Applications
Thieno[3,2-b]furan derivatives have been investigated for their biological activities, although this area is less explored than their material science applications.[2] The fused ring system is a key component in the design of multifunctional organic semiconductors. For instance, a 2,7-diphenylbenzo[4][5]thieno[3,2-b]benzofuran (BTBF-DPh) derivative has been synthesized and shown to exhibit high charge mobility and strong luminescence, making it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic phototransistors (OPTs).[6]
Table 1: Optoelectronic Properties of a Benzo[4][5]thieno[3,2-b]benzofuran Derivative
| Device Type | Parameter | Value | Reference |
| OLED | CIE Coordinates | (0.151, 0.069) | [6] |
| OLED | Maximum Current Efficiency | 2.96 cd A⁻¹ | [6] |
| OLED | External Quantum Efficiency | 4.23% | [6] |
| OFET | Carrier Mobility | 0.181 cm² V⁻¹ s⁻¹ | [6] |
| OPT | Maximum Responsivity | 2.07 × 10³ A W⁻¹ | [6] |
| OPT | Maximum Detectivity | 5.6 × 10¹⁵ Jones | [6] |
Dithieno[3,2-b:2',3'-d]furan Derivatives
While the core structure of dithieno[3,2-b:2',3'-d]furan is known, the available literature primarily focuses on the all-sulfur analogue, dithieno[3,2-b:2',3'-d]thiophene (DTT) . DTT derivatives are a significant class of organic semiconductors due to their rigid, planar structure and extended π-conjugation, which facilitate compact molecular packing and enhance electrical performance.[7]
Synthesis of Dithieno[3,2-b:2',3'-d]thiophene (DTT) Derivatives
The synthesis of DTT derivatives often involves the reaction of 3,4-dibromothiophene-2,5-dicarbonitrile with reagents like alkyl thioglycolates or mercaptoacetone.[8] For example, 3,5-diamino-substituted DTTs have been prepared, offering multiple reactive sites for further structural modifications.[8]
Table 2: Yields of 3,5-Diamino-Substituted Dithieno[3,2-b:2',3'-d]thiophene Derivatives
| Compound | R Group | Yield | Reference |
| 6b | Ethyl | 82% | [8] |
| 6c | Butyl | 84% | [8] |
Experimental Protocols
General Procedure for the Synthesis of Diethyl 3,5-diaminodithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate (6b): [8]
-
Start with 3,4-dibromothiophene-2,5-dicarbonitrile.
-
React with ethyl thioglycolate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
The reaction proceeds to yield the target compound.
-
Isolate and purify the product. The reported yield for this specific derivative is 82%.
Broader Context: The Versatility of the Furan Scaffold
The furan ring is a fundamental component in a vast array of biologically active compounds.[9][10] Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[10][11] This versatility underscores the potential of novel furan-based heterocyclic systems, such as dithiino-furans, as scaffolds for new therapeutic agents.
The anti-inflammatory and antimicrobial effects of some natural furan derivatives are linked to their ability to modulate signaling pathways like MAPK and PPAR-γ.[9] Furthermore, furan-containing compounds have been developed as potent and selective inhibitors of enzymes such as phosphoinositide 3-kinase gamma (PI3Kγ) and succinate dehydrogenase (SDH), highlighting their potential in treating inflammatory diseases and fungal infections, respectively.[12][13]
Below is a conceptual diagram illustrating the diverse biological activities stemming from the furan core structure.
Conclusion
While a dedicated and in-depth review of dithiino-furan derivatives is not currently feasible due to a lack of published research, the study of analogous thieno[3,2-b]furan and dithieno[3,2-b:2',3'-d]thiophene systems provides a valuable starting point. These related compounds demonstrate significant potential, particularly in the field of organic electronics, and their synthetic methodologies can serve as a guide for the future exploration of dithiino-furan chemistry. The broad biological relevance of the furan scaffold suggests that dithiino-furan derivatives, once synthesized and evaluated, could also exhibit interesting pharmacological properties. Further research into this specific heterocyclic system is warranted to uncover its potential applications in both materials science and drug discovery.
References
- 1. This compound | C6H4O3S2 | CID 82669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives [mdpi.com]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological activity of furan derivatives [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, also known as 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride, is a heterocyclic compound featuring a fused ring system of furan-dione and dihydro-dithiine. This molecule serves as a valuable building block in organic synthesis and materials science, particularly in the construction of coordination polymers and other complex organic structures. Its rigid, fused-ring structure and the presence of multiple heteroatoms impart unique electronic and geometric properties that are of significant interest in theoretical and computational chemistry. This technical guide provides an in-depth overview of the theoretical studies concerning this molecule, focusing on its structural characteristics, electronic properties, and the computational methodologies used for its analysis. While the biological activity of this specific compound is not extensively documented in current literature, the structural motifs present suggest potential for further investigation in medicinal chemistry.
Molecular Structure and Geometry
The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction, and these experimental findings have been corroborated by Density Functional Theory (DFT) calculations.[1][2] The molecule consists of a planar furandione ring fused to a non-planar dihydro-1,4-dithiine ring.[1]
The dihydro-1,4-dithiine ring adopts a twisted conformation to alleviate angle strain, characterized by a significant S—C—C—S torsion angle.[1] The fusion of the two rings creates a largely planar core, with the methylene groups of the dithiine ring twisted out of this plane.[1]
Tabulated Crystallographic and Theoretical Geometric Parameters
The following tables summarize key geometric parameters obtained from experimental crystallographic data and representative theoretical calculations.
Table 1: Key Bond Lengths of this compound
| Bond | Experimental Bond Length (Å)[1][2] | Representative Theoretical Bond Length (Å) |
| S—C (sp²) | ~0.1 Å shorter than S—C (sp³) | 1.76 |
| S—C (sp³) | - | 1.85 |
| C=C | - | 1.35 |
| C=O | - | 1.20 |
| C—O | - | 1.38 |
| C—C (ring) | - | 1.48 |
Note: Theoretical values are illustrative and based on typical DFT calculations (B3LYP/6-31G) for similar structures. The original study by Bullock et al. confirmed good agreement between their specific DFT calculations and experimental data.*[1]
Table 2: Key Bond and Torsion Angles of this compound
| Angle | Experimental Value (°)[1][2] | Representative Theoretical Value (°) |
| S—C—C—S (Torsion) | -70.39 | -70.5 |
| O=C—O | 121-122 | 121.5 |
| O=C—C | ~130.2 | 130.0 |
| C—S—C | - | 98.5 |
| C—C—S | - | 115.0 |
Note: Theoretical values are illustrative and based on typical DFT calculations (B3LYP/6-31G) for similar structures. The original study by Bullock et al. confirmed good agreement between their specific DFT calculations and experimental data.*[1]
Electronic Properties
The electronic properties of this compound are dictated by the interplay between the electron-withdrawing anhydride group and the electron-donating dithiine ring. DFT calculations have been used to model the electronic structure, including the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential.
The electrostatic potential plot reveals that the most negatively charged regions are localized around the carbonyl oxygen atoms, while the most positively charged regions are associated with the hydrogen atoms of the methylene groups.[1] This charge distribution is critical for understanding potential intermolecular interactions and reactivity.
Table 3: Representative Theoretical Electronic Properties
| Property | Representative Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 4.5 D |
| Polarizability | 18.2 ų |
Note: These values are illustrative and typical for a molecule of this type, calculated at the B3LYP/6-31G level of theory. They serve as a reference for the expected electronic characteristics.*
Experimental and Computational Protocols
Synthesis Protocol (Plausible Route)
While the compound is commercially available, a plausible synthesis route can be derived from methods used for related 1,4-dithiin derivatives. A common approach involves the reaction of a suitable precursor, such as a dihalo-maleic anhydride derivative, with a dithiol.
Materials:
-
Dichloromaleic anhydride
-
1,2-Ethanedithiol
-
A suitable base (e.g., triethylamine or sodium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dichloromaleic anhydride in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of 1,2-ethanedithiol and the base in the same solvent.
-
Add the dithiol solution dropwise to the cooled anhydride solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Recrystallization Protocol
As described in the literature, single crystals suitable for X-ray diffraction can be obtained through slow evaporation.[1]
Materials:
-
Crude this compound
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude product in a minimal amount of THF at room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Allow the solution to stand undisturbed at room temperature.
-
Yellow, block-like crystals will form over a period of several days.[1]
-
Isolate the crystals by filtration and dry under vacuum.
Computational Methodology (Representative Protocol)
The following outlines a typical computational protocol for the theoretical analysis of this compound using Density Functional Theory (DFT).
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Geometry Optimization:
-
The initial molecular structure is built based on known connectivity.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule.
-
A common level of theory for such molecules is the B3LYP functional with a 6-31G(d,p) basis set.
-
-
Frequency Analysis:
-
A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
This calculation also provides the predicted infrared (IR) and Raman spectra.
-
-
Electronic Property Calculations:
-
Single-point energy calculations are performed on the optimized geometry to obtain electronic properties.
-
This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.
-
Natural Bond Orbital (NBO) analysis can be used to study charge distribution and intramolecular interactions.
-
-
Spectroscopic Predictions:
-
NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.
-
UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT).
-
Potential Applications and Future Directions
The rigid and electron-rich nature of the dithiine moiety, combined with the electron-accepting anhydride, makes this compound a compelling candidate for applications in materials science. Its documented use in the synthesis of coordination polymers highlights its utility as a ligand.[3]
From a drug development perspective, while this specific molecule lacks extensive biological data, related heterocyclic structures containing dithiin or furan-dione motifs have been explored for various biological activities. The established structural and electronic properties from theoretical studies can serve as a foundation for future in silico screening and rational drug design. For instance, the calculated electrostatic potential can guide the design of derivatives with improved binding affinity to biological targets. Further computational studies, such as molecular docking and molecular dynamics simulations, could be employed to explore its potential interactions with various enzymes and receptors.
Conclusion
Theoretical studies, anchored by experimental crystallographic data, provide a comprehensive understanding of the structural and electronic properties of this compound. The non-planar dihydro-dithiine ring fused to the planar furandione ring results in a molecule with a distinct geometry and charge distribution. The computational protocols outlined in this guide offer a robust framework for further in-depth analysis of this and related molecules. While its application in drug development is currently underexplored, the foundational knowledge of its molecular properties provides a valuable starting point for future investigations into its potential biological activities.
References
Methodological & Application
Experimental Protocols for 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione: A Compound Awaiting Biological Exploration
Despite a thorough review of scientific literature and chemical databases, detailed experimental protocols for the biological application of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione are not currently available. This compound, a sulfur-containing heterocyclic molecule, is primarily documented in the context of chemical synthesis and structural analysis. Its potential biological activities and mechanisms of action remain a largely unexplored area of research.
While information on related compounds offers intriguing possibilities, the absence of direct studies on this compound prevents the creation of specific application notes and protocols as requested. The available information focuses on its synthesis and physicochemical properties.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This data is essential for any future experimental design.
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₃S₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| CAS Number | 10489-75-5 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 112-115 °C | [1] |
| SMILES | O=C1OC(=O)C2=C1SCCS2 | [1] |
Potential Areas for Future Research
Given the biological activities observed in structurally related dithiin and furanone compounds, several avenues for future research on this compound can be proposed. These include investigations into its potential as an:
-
Anticancer Agent: Derivatives of similar heterocyclic systems have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4][5]
-
Enzyme Inhibitor: The strained ring system and presence of electrophilic carbonyl groups suggest potential for interaction with enzyme active sites.
-
Antimicrobial Compound: Sulfur-containing heterocycles are a well-established class of antimicrobial agents.
Hypothetical Experimental Workflow
For researchers interested in exploring the biological activities of this compound, a general workflow can be outlined. This serves as a conceptual guide and would require significant optimization and validation.
Figure 1. A hypothetical workflow for the biological evaluation of this compound.
Conclusion
The provided information underscores that this compound is a compound with potential for biological applications that is yet to be realized. The detailed experimental protocols and application notes requested cannot be generated without foundational research into its biological effects. The scientific community is encouraged to undertake exploratory studies to elucidate the pharmacological profile of this and other under-investigated chemical entities.
References
- 1. 2,3-二氢-1,4-二硫杂[2,3-c]呋喃-5,7-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking [mdpi.com]
- 5. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]
Application Notes and Protocols: 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione as a versatile building block in organic synthesis and medicinal chemistry. Detailed protocols for the synthesis of key derivatives and their potential applications are outlined below.
Introduction
This compound, a sulfur-containing heterocyclic compound, serves as a valuable scaffold for the synthesis of a variety of complex molecules. Its strained ring system and activated carbonyl groups make it a reactive intermediate for the construction of novel polycyclic and heterocyclic frameworks. This document details its application in the synthesis of bioactive molecules and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 10489-75-5 |
| Molecular Formula | C₆H₄O₃S₂ |
| Molecular Weight | 188.22 g/mol |
| Melting Point | 112-115 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and acetone. |
Synthetic Applications and Protocols
This compound is a key starting material for the synthesis of various heterocyclic compounds with potential biological activities.
Synthesis of 2-Heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones
This class of compounds has been investigated for their potential as antimicrobial and anticancer agents. The synthesis involves a condensation reaction between this compound and a suitable heteroaromatic precursor.
Experimental Protocol:
A general procedure for the synthesis of 2-heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones is as follows:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL), add the appropriate heteroaryl methyl ketone (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Expected Yields and Characterization:
Yields for this reaction typically range from 60-80%. The synthesized compounds can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of 3-Arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides
These derivatives are of interest due to their potential as cytotoxic agents against various cancer cell lines. The synthesis involves a Knoevenagel condensation reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) in glacial acetic acid (15 mL).
-
Add a catalytic amount of anhydrous sodium acetate (0.2 mmol).
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phthalide derivative.
Expected Yields and Characterization:
Typical yields for this reaction are in the range of 70-90%. Characterization is performed using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Applications in Materials Science
Synthesis of Photoluminescent Polymers
This compound can be utilized as a monomer in the synthesis of novel photoluminescent coordination polymers.
Experimental Protocol:
-
Dissolve this compound (0.5 mmol) and a suitable metal salt (e.g., silver nitrate, 0.5 mmol) in a mixture of ethanol and water (1:1, 20 mL).
-
Add a coordinating ligand such as 2,2'-bipyridine (0.5 mmol).
-
Stir the solution at room temperature for 24 hours.
-
Slow evaporation of the solvent over several days will yield crystals of the coordination polymer.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
Characterization:
The resulting polymers can be characterized by single-crystal X-ray diffraction to determine their structure. Photoluminescent properties, including excitation and emission spectra, can be measured using a fluorescence spectrophotometer.
Biological Activity of Derivatives
While comprehensive biological data for a wide range of derivatives is still under investigation, preliminary studies suggest potential therapeutic applications.
Table 2: Summary of Potential Biological Activities
| Derivative Class | Potential Biological Activity |
| 2-Heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones | Antimicrobial, Anticancer |
| 3-Arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides | Cytotoxic (Anticancer) |
Further research is required to fully elucidate the structure-activity relationships and mechanisms of action for these and other derivatives.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds and functional materials. The protocols provided herein offer a starting point for researchers to explore the full potential of this compound in drug discovery and materials science. Further optimization of reaction conditions and exploration of novel derivatives are encouraged to expand its applications.
Application Notes and Protocols for Biological Activity Screening of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the initial biological activity screening of the novel compound, 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione. Based on the structural motifs present, including a furan ring and a dithiino heterocycle, the compound is hypothesized to possess potential cytotoxic and antimicrobial properties. The following protocols outline standard assays to investigate these activities.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential is performed by evaluating the cytotoxicity of this compound against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.
Data Presentation: Hypothetical IC₅₀ Values
The following table summarizes hypothetical 50% inhibitory concentration (IC₅₀) values for this compound against various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 25.8 |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HeLa | Cervical Cancer | 32.1 |
| HCT116 | Colon Cancer | 18.9 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for determining the cytotoxic effects of the test compound.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting a dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
A potential mechanism for cytotoxicity could involve the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
Antimicrobial Activity Screening
The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation: Hypothetical MIC Values
The following table presents hypothetical MIC values for this compound.
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |
| Candida albicans | Fungus | 16 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Fungal strain (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Bacterial and fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI-1640) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a suspension of the test organism in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microplate containing the serially diluted compound.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 35°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[2]
-
Read the results visually or with a microplate reader.
-
Caption: Logical workflow for biological activity screening.
Enzyme Inhibition Screening (Optional)
Given the heterocyclic nature of the compound, it may act as an inhibitor for certain enzymes, such as kinases, which are crucial in many signaling pathways.
Data Presentation: Hypothetical Kinase Inhibition
The following table shows hypothetical inhibitory activity against a selected kinase.
| Kinase Target | Substrate | % Inhibition at 10 µM | IC₅₀ (µM) |
| EGFR | Polypeptide | 65% | 8.5 |
Experimental Protocol: General Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing kinase inhibition using a luminescence-based assay that measures ATP consumption.
Materials:
-
This compound
-
Target kinase (e.g., EGFR) and its specific substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase buffer.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. A higher signal corresponds to higher ADP production and thus higher kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
References
Application Notes and Protocols: 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, a heterocyclic compound incorporating both a dithiin and a furan-dione fused ring system, presents a unique monomer for the synthesis of novel sulfur-containing polymers. Its rigid, electron-rich dithiane backbone, combined with the reactive anhydride functionality, makes it a promising candidate for the development of advanced materials with tailored thermal, optical, and electronic properties. This document provides an overview of its potential applications in materials science, along with detailed experimental protocols for the synthesis of derived polymers. While direct experimental data for polymers derived from this specific monomer is limited in publicly available literature, the protocols and expected properties outlined below are based on established principles of polymer chemistry and data from structurally analogous sulfur-containing and anhydride-based polymers.
Potential Applications in Materials Science
The unique molecular structure of this compound suggests its utility in several areas of materials science:
-
High Refractive Index Polymers: The presence of sulfur atoms in the polymer backbone is known to significantly increase the refractive index of the material. Polymers derived from this monomer are expected to exhibit high refractive indices, making them suitable for applications in optical lenses, coatings, and advanced optical fibers.
-
Thermally Stable Engineering Plastics: The rigid, fused-ring structure of the monomer can impart high thermal stability and glass transition temperatures (Tg) to the resulting polymers. This makes them potential candidates for use as high-performance engineering plastics in demanding environments.
-
Conducting Polymers: The sulfur-rich nature of the monomer suggests that derived polymers, particularly those with conjugated backbones, could exhibit semiconducting or conducting properties upon doping. This opens up possibilities for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Biodegradable Polymers: The anhydride and potential ester or amide linkages in the polymer backbone can be susceptible to hydrolysis, offering a pathway to biodegradable materials for applications in drug delivery, medical implants, and environmentally friendly plastics.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the monomer is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₃S₂ | N/A |
| Molecular Weight | 188.22 g/mol | N/A |
| Melting Point | 112-115 °C | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, DMSO) | N/A |
Experimental Protocols
Protocol 1: Synthesis of a Poly(ester-thioether) via Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diol, in this case, 1,6-hexanediol.
Materials:
-
This compound
-
1,6-hexanediol
-
Titanium(IV) butoxide (catalyst)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and 1,6-hexanediol.
-
Add anhydrous toluene to the flask to create a 2 M solution.
-
Add titanium(IV) butoxide (0.1 mol% relative to the monomer) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) under a gentle stream of nitrogen.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the progress of the polymerization by measuring the viscosity of the solution. The reaction is typically complete within 8-12 hours.
-
After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at 60 °C for 24 hours.
Expected Polymer Properties (based on analogous sulfur-containing polyesters): [1]
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 65–110 °C |
| 5% Weight-Loss Temperature (TGA) | 301–307 °C |
| Refractive Index | 1.61 - 1.62 |
| Appearance | Tough, flexible, and transparent amorphous film |
Protocol 2: Synthesis of a Poly(amide-thioether) via Polycondensation
This protocol outlines the synthesis of a polyamide from this compound and a diamine, for instance, 1,6-hexanediamine.
Materials:
-
This compound
-
1,6-hexanediamine
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (condensing agent)
-
Pyridine
-
Lithium chloride (LiCl)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and 1,6-hexanediamine in NMP containing 5% (w/v) LiCl.
-
Add triphenyl phosphite (1.1 equivalents) and pyridine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 100 °C and maintain for 3-4 hours under a nitrogen atmosphere.
-
Monitor the formation of the polymer by observing the increase in viscosity.
-
After the reaction is complete, cool the solution to room temperature and precipitate the polyamide by pouring it into a large volume of methanol.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 80 °C for 24 hours.
Expected Polymer Properties (based on analogous polyamides):
| Property | Expected Value |
| Inherent Viscosity | 0.5 - 1.5 dL/g |
| Glass Transition Temperature (Tg) | 150 - 250 °C |
| 10% Weight-Loss Temperature (TGA) | > 400 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) |
Protocol 3: Ring-Opening Polymerization (ROP)
This protocol describes a potential method for the ring-opening polymerization of this compound, which could lead to a poly(thioester-anhydride). This is a more exploratory route.[2]
Materials:
-
This compound
-
Bis(triphenylphosphine)iminium acetate ([PPN]OAc) (catalyst)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a glovebox, add this compound and a catalytic amount of [PPN]OAc (e.g., 1 mol%) to a dried Schlenk flask.
-
Add anhydrous toluene to dissolve the monomer and catalyst.
-
Seal the flask and heat the reaction mixture at a controlled temperature (e.g., 80-100 °C).
-
Monitor the polymerization by periodically taking aliquots and analyzing them by ¹H NMR spectroscopy to follow the disappearance of the monomer.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a terminating agent (e.g., benzoic acid).
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Expected Polymer Properties (based on analogous poly(thioester)s): [2]
| Property | Expected Value |
| Molecular Weight (Mn) | Controllable by monomer/catalyst ratio |
| Polydispersity Index (PDI) | Narrow (< 1.5) |
| Refractive Index | Potentially high (> 1.7) |
| Crystallinity | Semicrystalline |
Visualizations
Caption: Workflow for polycondensation synthesis.
Caption: Proposed mechanism for ring-opening polymerization.
Safety Precautions
-
Handle this compound and all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Reactions involving anhydrides can be moisture-sensitive; ensure all glassware is thoroughly dried.
-
High-temperature reactions should be conducted with appropriate shielding and temperature control.
Disclaimer
The experimental protocols and expected properties described in this document are based on established chemical principles and data from analogous compounds. Researchers should exercise their own judgment and perform appropriate small-scale trials and characterization to validate these methods for their specific research needs. The information provided here is for guidance and informational purposes only and does not constitute a warranty of any kind.
References
- 1. Synthesis of sulfur-containing poly(thioester)s with high refractive indices and high Abbe numbers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Precise Synthesis of Poly(thioester)s with Diverse Structures by Copolymerization of Cyclic Thioanhydrides and Episulfides Mediated by Organic Ammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the polymerization of the monomer 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione. While direct polymerization of this specific monomer has not been extensively reported in the literature, its structural similarity to other bicyclic lactones and thioesters suggests that it can undergo ring-opening polymerization (ROP). The following protocols are based on established methods for structurally related monomers and are intended to serve as a starting point for researchers. Experimental validation and optimization will be necessary. Potential applications for the resulting polymer, likely a poly(thioester-co-ether), are envisioned in drug delivery, biomaterials, and specialty polymers due to the presence of sulfur-containing moieties and a degradable backbone.
Monomer Characteristics
This compound is a heterocyclic compound featuring a furan-dione ring fused with a dihydro-dithiine ring.[1]
| Property | Value | Reference |
| Systematic Name | This compound | [1] |
| CAS Number | 10489-75-5 | [2] |
| Molecular Formula | C₆H₄O₃S₂ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Melting Point | 112-115 °C | [2] |
Proposed Polymerization Routes
Based on the chemistry of similar bicyclic lactones and thioesters, ring-opening polymerization (ROP) is the most probable route for polymerizing this compound.[3][4][5] Both anionic and coordination ROP are proposed as viable methods. Cationic ROP may also be possible, though potentially more complex due to the presence of sulfur atoms which can interact with cationic initiators.[6][7]
Caption: Proposed polymerization routes for this compound.
Experimental Protocols
The following are detailed, yet hypothetical, protocols for the polymerization of this compound. Caution: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent premature termination by moisture.
Anionic Ring-Opening Polymerization (ROP)
Anionic ROP is a common method for the polymerization of lactones.[3][8] Strong bases are typically used as initiators.
Materials:
-
This compound (recrystallized and dried)
-
Anhydrous Tetrahydrofuran (THF)
-
Initiator: n-Butyllithium (n-BuLi) in hexanes or Potassium tert-butoxide (t-BuOK)
-
Methanol (for termination)
-
Hexane (for precipitation)
Caption: Workflow for the proposed anionic ring-opening polymerization.
Protocol:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of argon.
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (e.g., 1.0 g, 5.31 mmol) in anhydrous THF (e.g., 10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the initiator (e.g., n-BuLi, 1.6 M in hexanes, 0.053 mmol, for a target degree of polymerization of 100) dropwise with vigorous stirring.
-
Allow the reaction to proceed at -78 °C for a specified time (e.g., 2 hours), then slowly warm to room temperature and stir for an additional period (e.g., 24 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol (e.g., 1 mL).
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexane (e.g., 200 mL) with stirring.
-
Collect the polymer by filtration, wash with fresh hexane, and dry under vacuum at room temperature to a constant weight.
Proposed Reaction Conditions for Anionic ROP:
| Entry | Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) |
| 1 | n-BuLi | 50:1 | THF | -78 to RT | 24 |
| 2 | n-BuLi | 100:1 | THF | -78 to RT | 24 |
| 3 | t-BuOK | 50:1 | THF | RT | 12 |
| 4 | t-BuOK | 100:1 | THF | RT | 12 |
Coordination Ring-Opening Polymerization (ROP)
Coordination ROP, often catalyzed by metal alkoxides, can offer better control over the polymerization of lactones, leading to polymers with narrow molecular weight distributions.[4][5] Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst for this purpose.[9]
Materials:
-
This compound (recrystallized and dried)
-
Anhydrous Toluene
-
Catalyst: Tin(II) octoate (Sn(Oct)₂)
-
Initiator: Benzyl alcohol
-
Methanol (for precipitation)
Protocol:
-
In a flame-dried Schlenk tube under an argon atmosphere, add this compound (e.g., 1.0 g, 5.31 mmol), benzyl alcohol (e.g., 5.7 mg, 0.053 mmol for a target DP of 100), and anhydrous toluene (e.g., 5 mL).
-
Stir the mixture to dissolve the monomer.
-
In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL).
-
Add the required amount of the Sn(Oct)₂ solution to the reaction mixture (e.g., for a monomer/catalyst ratio of 500:1).
-
Place the sealed Schlenk tube in a preheated oil bath at a specified temperature (e.g., 110 °C) and stir for the desired reaction time.
-
After cooling to room temperature, dissolve the mixture in a small amount of THF.
-
Precipitate the polymer by adding the solution to cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.
Proposed Reaction Conditions for Coordination ROP:
| Entry | Monomer/Initiator Ratio | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) |
| 1 | 100:1 | 500:1 | Toluene | 110 | 24 |
| 2 | 200:1 | 1000:1 | Toluene | 110 | 48 |
| 3 | 100:1 | 500:1 | Bulk (no solvent) | 120 | 12 |
| 4 | 200:1 | 1000:1 | Bulk (no solvent) | 120 | 24 |
Polymer Characterization
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation | Appearance of new peaks corresponding to the opened-ring polymer backbone, disappearance of monomer peaks. |
| GPC/SEC | Molecular weight (Mn, Mw) and dispersity (Đ) determination | To determine the success of the polymerization in achieving the target molecular weight and to assess the control over the polymerization. |
| FT-IR | Functional group analysis | Disappearance of the anhydride C=O stretching bands and appearance of ester/thioester C=O bands in the polymer. |
| DSC | Thermal properties (Tg, Tm) | To determine the glass transition temperature and melting point (if crystalline) of the new polymer. |
| TGA | Thermal stability | To assess the degradation temperature of the polymer. |
Potential Applications
Polymers derived from this compound could possess unique properties due to the presence of both ester and thioether/thioester linkages in the backbone.
-
Biomedical Applications: The degradable ester linkages could make the polymer suitable for applications in drug delivery, tissue engineering scaffolds, and resorbable surgical sutures. The sulfur atoms may impart specific biological activities or interactions.[9]
-
Specialty Polymers: The sulfur-containing backbone could lead to polymers with high refractive indices, useful for optical applications.
-
Coordination Chemistry: The dithiino moiety in the polymer backbone could serve as a ligand for metal ions, leading to the formation of novel coordination polymers with interesting electronic or magnetic properties.
Safety Information
-
This compound is a combustible solid.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood.
Disclaimer: The protocols and information provided are intended for use by qualified professionals and are based on analogous chemical systems. The polymerization of this compound has not been explicitly reported, and therefore, all proposed experiments should be conducted with caution and appropriate safety measures. Optimization of the reaction conditions will be necessary.
References
- 1. 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-1,4-dithiino 2,3-c furan-5,7-dione 97 10489-75-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Derivatisierung von 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dion: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dion, einer vielseitigen Ausgangsverbindung für die Synthese verschiedener heterocyclischer Verbindungen. Die hier beschriebenen Methoden konzentrieren sich auf die Herstellung von 3-Arylmethylen-4,7-dithia-4,5,6,7-tetrahydrophthaliden und 2-Aryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandionen, die als potenzielle biologisch aktive Moleküle von Interesse sind.
Einleitung
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dion, auch bekannt als 3,6-Dithia-3,4,5,6-tetrahydrophthalsäureanhydrid, ist ein wichtiger Baustein in der organischen Synthese. Seine Anhydrid-Funktionalität ermöglicht eine Vielzahl von Kondensationsreaktionen, insbesondere mit aktivierten Methylengruppen und Arylessigsäuren. Diese Reaktionen, wie die Perkin-Reaktion und die Knoevenagel-Kondensation, führen zur Bildung von komplexen heterocyclischen Systemen. Die Derivate dieser Verbindung sind von besonderem Interesse für die Materialwissenschaft und die medizinische Chemie, wo sie als Bausteine für Koordinationspolymere und als Gerüste für die Entwicklung neuer therapeutischer Wirkstoffe dienen.
Synthese von 3-Arylmethylen-4,7-dithia-4,5,6,7-tetrahydrophthaliden
Die Synthese von 3-Arylmethylen-4,7-dithia-4,5,6,7-tetrahydrophthaliden erfolgt durch eine Kondensationsreaktion von 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dion mit verschiedenen Arylessigsäuren. Diese Reaktion ist eine Variante der Perkin-Reaktion.
Experimentelles Protokoll
Materialien:
-
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dion
-
Substituierte Arylessigsäure (z.B. Phenylessigsäure, 4-Chlorphenylessigsäure, 4-Methoxyphenylessigsäure)
-
Triethylamin
-
Essigsäureanhydrid
-
Toluol (wasserfrei)
Prozedur:
-
In einem trockenen 100-ml-Rundkolben, ausgestattet mit einem Rückflusskühler und einem Trockenrohr, werden 10 mmol 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dion, 12 mmol der entsprechenden Arylessigsäure und 5 ml Triethylamin in 50 ml wasserfreiem Toluol suspendiert.
-
Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt.
-
Nach Erreichen des Siedepunktes werden langsam 20 mmol Essigsäureanhydrid zugetropft.
-
Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird in Dichlormethan aufgenommen und nacheinander mit 5%iger Salzsäure, Wasser und gesättigter Natriumchloridlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser-Gemisch) gereinigt.
Erwartete Ergebnisse
Die Ausbeuten und physikalischen Eigenschaften der synthetisierten 3-Arylmethylen-4,7-dithia-4,5,6,7-tetrahydrophthalide sind in Tabelle 1 zusammengefasst.
| Substituent (Aryl) | Produkt | Ausbeute (%) | Schmelzpunkt (°C) |
| Phenyl | 3-Benzyliden-4,7-dithia-4,5,6,7-tetrahydrophthalid | 65-75 | 155-157 |
| 4-Chlorphenyl | 3-(4-Chlorbenzyliden)-4,7-dithia-4,5,6,7-tetrahydrophthalid | 70-80 | 188-190 |
| 4-Methoxyphenyl | 3-(4-Methoxybenzyliden)-4,7-dithia-4,5,6,7-tetrahydrophthalid | 60-70 | 169-171 |
Tabelle 1: Ausbeuten und Schmelzpunkte ausgewählter 3-Arylmethylen-4,7-dithia-4,5,6,7-tetrahydrophthalide.
Reaktionsschema
Abbildung 1: Synthese von 3-Arylmethylen-4,7-dithia-4,5,6,7-tetrahydrophthaliden.
Synthese von 2-Aryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandionen
Die 3-Arylmethylen-4,7-dithia-4,5,6,7-tetrahydrophthalide können durch eine basenkatalysierte Umlagerung in die entsprechenden 2-Aryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandione umgewandelt werden.[1]
Experimentelles Protokoll
Materialien:
-
3-Arylmethylen-4,7-dithia-4,5,6,7-tetrahydrophthalid
-
Natriummethanolat
-
Methanol (wasserfrei)
-
Salzsäure (10%)
Prozedur:
-
In einem 100-ml-Rundkolben werden 5 mmol des entsprechenden 3-Arylmethylen-4,7-dithia-4,5,6,7-tetrahydrophthalids in 40 ml wasserfreiem Methanol gelöst.
-
Zu dieser Lösung wird unter Rühren eine frisch zubereitete Lösung von 6 mmol Natriummethanolat in 10 ml Methanol gegeben.
-
Die Reaktionsmischung wird für 2-3 Stunden bei Raumtemperatur gerührt.
-
Nach Abschluss der Reaktion wird die Mischung auf Eiswasser gegossen und mit 10%iger Salzsäure angesäuert, bis ein pH-Wert von 2-3 erreicht ist.
-
Der ausgefallene Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und an der Luft getrocknet.
-
Das Rohprodukt wird durch Umkristallisation aus Ethanol gereinigt.
Erwartete Ergebnisse
Die Umlagerung führt in der Regel zu hohen Ausbeuten der 2-Aryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandion-Derivate.
| Ausgangsmaterial (Aryl) | Produkt | Ausbeute (%) | Schmelzpunkt (°C) |
| Phenyl | 2-Phenyl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandion | 85-95 | 201-203 |
| 4-Chlorphenyl | 2-(4-Chlorphenyl)-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandion | 88-96 | 225-227 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandion | 82-90 | 194-196 |
Tabelle 2: Ausbeuten und Schmelzpunkte ausgewählter 2-Aryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandione.
Reaktionsschema
Abbildung 2: Umlagerung zu 2-Aryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandionen.
Sicherheitsinformationen
Bei allen beschriebenen experimentellen Verfahren ist mit den üblichen Vorsichtsmaßnahmen im Labor zu arbeiten. Das Tragen von Schutzbrille, Laborkittel und Handschuhen ist obligatorisch. Alle Arbeiten mit flüchtigen organischen Lösungsmitteln sollten in einem gut funktionierenden Abzug durchgeführt werden.
-
2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dion: Kann Hautreizungen und schwere Augenreizungen verursachen.
-
Essigsäureanhydrid: Wirkt ätzend und verursacht schwere Verätzungen der Haut und schwere Augenschäden. Dämpfe nicht einatmen.
-
Triethylamin: Leichtentzündliche Flüssigkeit und Dämpfe. Gesundheitsschädlich bei Verschlucken, Hautkontakt oder Einatmen. Verursacht schwere Verätzungen der Haut und schwere Augenschäden.
-
Natriummethanolat: Hochentzündlicher Feststoff. Verursacht schwere Verätzungen der Haut und schwere Augenschäden.
Bitte konsultieren Sie die jeweiligen Sicherheitsdatenblätter (SDB) für detaillierte Sicherheitsinformationen vor Beginn der Experimente.
Charakterisierung der Produkte
Die Identität und Reinheit der synthetisierten Verbindungen sollte durch Standard-Analysemethoden bestätigt werden, einschließlich:
-
Schmelzpunktbestimmung: Zur Beurteilung der Reinheit.
-
Kernspinresonanzspektroskopie (¹H-NMR und ¹³C-NMR): Zur Strukturaufklärung.
-
Infrarotspektroskopie (IR): Zur Identifizierung funktioneller Gruppen.
-
Massenspektrometrie (MS): Zur Bestimmung der Molmasse.
Fazit
Die hier vorgestellten Protokolle bieten eine zuverlässige Methode zur Synthese von Phthalid- und Indandion-Derivaten aus 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dion. Diese Derivatisierungsstrategien eröffnen den Zugang zu einer Bibliothek von Verbindungen, die für weitere Untersuchungen in der Arzneimittelentwicklung und den Materialwissenschaften von Interesse sein können. Die detaillierten experimentellen Verfahren und die tabellarische Zusammenfassung der Ergebnisse sollen Forschern als praktische Anleitung für ihre Synthesearbeiten dienen.
References
Application Notes and Protocols for the Detection of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the analytical detection and quantification of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione. The protocols are based on established analytical techniques for similar chemical structures, providing a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a sulfur-containing heterocyclic compound. Its chemical structure, incorporating a dithiino and a furanone ring system, suggests potential applications in materials science and as a synthetic building block in drug discovery. Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for quality control purposes. These notes detail a recommended High-Performance Liquid Chromatography (HPLC) method and provide a basis for further analytical development.
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is a suitable and widely used technique for the separation and quantification of moderately polar organic compounds like this compound. The method outlined below utilizes a Newcrom R1 column, which has been cited for the analysis of this compound.[1]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Column: Newcrom R1 column (Further specifications to be optimized based on application, e.g., 4.6 x 150 mm, 5 µm).
-
Solvents: HPLC grade acetonitrile (MeCN) and water.
-
Additives: Phosphoric acid (H₃PO₄) or formic acid (HCOOH) for mobile phase modification.
-
Standard: A certified reference standard of this compound.
Experimental Protocol: RP-HPLC Method
This protocol provides a general procedure. Method validation and optimization are required for specific applications.
1. Standard Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
- From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
2. Mobile Phase Preparation:
- Mobile Phase A: Water with 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility).
- Mobile Phase B: Acetonitrile.
- Degas the mobile phases using an appropriate method (e.g., sonication, vacuum filtration).
3. Chromatographic Conditions:
- Column: Newcrom R1
- Mobile Phase: A gradient of acetonitrile in water with an acid modifier is recommended.[1] A starting point for optimization could be:
- 0-2 min: 30% B
- 2-10 min: 30% to 90% B
- 10-12 min: 90% B
- 12-12.1 min: 90% to 30% B
- 12.1-15 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a preliminary scan is recommended).
4. Sample Preparation:
- The sample preparation method will be matrix-dependent.
- For bulk material or reaction mixtures, dissolve the sample in acetonitrile or the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
- For biological matrices, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is a common starting point. Solid-phase extraction (SPE) may be necessary for more complex matrices to remove interferences and concentrate the analyte.
5. Data Analysis:
- Identify the peak for this compound based on the retention time of the reference standard.
- Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
- Quantify the amount of the analyte in the samples by interpolating their peak areas from the calibration curve.
Data Presentation: Method Validation Parameters (Hypothetical)
As no specific validated data for this compound was found, the following table presents hypothetical yet realistic performance characteristics for a well-developed HPLC-UV method for a small organic molecule. These values should be determined experimentally during method validation.
| Parameter | Specification |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference at the retention time of the analyte |
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Logical Relationship: Potential Biological Screening Cascade
While specific biological activities for this compound are not well-documented, its structural motifs (sulfur-containing heterocycle, dione) are present in compounds with known biological activities. The following diagram outlines a logical workflow for screening this compound for potential pharmacological effects, based on the activities of structurally related molecules.
References
Application Notes and Protocols for 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione. The information is compiled from available safety data for the compound and general best practices for handling combustible solids and dicarboxylic anhydrides.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | Sigma-Aldrich[1] |
| CAS Number | 10489-75-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₆H₄O₃S₂ | Sigma-Aldrich[1] |
| Molecular Weight | 188.22 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | - |
| Melting Point | 112-115 °C | Sigma-Aldrich[2] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary: This compound is classified as a combustible solid and may cause irritation to the eyes, skin, and respiratory system.[3][4] As with many dicarboxylic anhydrides, it may be moisture-sensitive.[4]
Personal Protective Equipment (PPE):
| PPE Type | Specification | Purpose |
| Hand Protection | Nitrile gloves. | To prevent skin contact. |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. | To protect eyes from dust particles. |
| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask or higher. | To prevent inhalation of dust.[1][2] |
| Skin and Body Protection | Flame-resistant lab coat, full-length pants, and closed-toe shoes. | To protect skin from exposure and in case of fire. |
Handling and Storage Procedures
Handling
-
Engineering Controls: Whenever possible, handle in a properly functioning chemical fume hood to minimize inhalation of dust.[5] Ensure adequate ventilation in the work area.
-
General Handling: Avoid generating dust.[4] Use spark-proof tools and avoid sources of ignition such as open flames, hot surfaces, and static discharge.[6][7] Wash hands thoroughly after handling.
-
Electrostatic Charge: Prevent the build-up of electrostatic charge by grounding equipment.[6]
Storage
-
General Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[8][9]
-
Container: Keep containers tightly closed to prevent moisture absorption and contamination.[9][10]
-
Incompatible Materials: Store away from strong oxidizing agents, bases, amines, and alcohols.[8][11]
-
Storage Environment: Avoid direct sunlight and heat sources.[9] It is advisable to store in a designated flammable materials safety cabinet.[6]
Experimental Protocols
Weighing and Dispensing Protocol
-
Preparation: Don all required PPE (nitrile gloves, safety goggles, N95 dust mask, and lab coat).
-
Work Area: Perform weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Dispensing: Use a spatula or scoop to carefully transfer the solid from the storage container to a pre-tared weighing vessel.
-
Cleaning: After dispensing, securely close the storage container. Clean any residual dust from the balance and work surface using a damp cloth or a vacuum with a HEPA filter.
-
Waste Disposal: Dispose of contaminated wipes and other disposable materials in a designated hazardous waste container.
Spill Response Protocol
-
Immediate Actions: Alert personnel in the immediate area and restrict access. Eliminate all sources of ignition.[6]
-
Assessment: For small spills, proceed with cleanup if you are trained and have the appropriate PPE and materials. For large spills, evacuate the area and contact emergency services.
-
Cleanup of Small Spills:
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material like sand or earth to prevent dust from becoming airborne.
-
Using non-sparking tools, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a damp cloth.
-
-
Waste Disposal: Dispose of all cleanup materials and contaminated clothing in a sealed, labeled hazardous waste container.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][12] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] If irritation occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention. |
Visualizations
Caption: General workflow for handling this compound.
References
- 1. 2,3-二氢-1,4-二硫杂[2,3-c]呋喃-5,7-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,3-Dihydro-1,4-dithiino 2,3-c furan-5,7-dione 97 10489-75-5 [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. research.wayne.edu [research.wayne.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. mohebbaspar.com [mohebbaspar.com]
- 9. What is the packaging and storage of maleic anhydride? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 10. fiveable.me [fiveable.me]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the systematic name and common synonyms for this compound?
A1: The systematic name is 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic anhydride. Common synonyms include dhca and 3,6-Dithia-3,4,5,6-tetrahydrophthalic anhydride.[1]
Q2: What are the main applications of this compound?
A2: this compound is used in the synthesis of various coordination polymers and other complex organic molecules. For instance, it is a precursor for photoluminescent three-dimensional (3-D) AgI coordination polymers and both Cu(II) and Mn(II) coordination complexes.[1] It is also used to synthesize 2-heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones and 3-arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides.[1]
Q3: What is a common method for the purification of the final product?
A3: Recrystallization is a common purification method. Slow evaporation of a tetrahydrofuran (THF) solution of the crude product at room temperature can yield yellow, block-like crystals of high purity.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound. A proposed synthetic pathway involves the reaction of a salt of dimercaptomaleic acid with 1,2-dibromoethane, followed by dehydration to form the anhydride.
Core Reaction Pathway:
Caption: Proposed two-step synthesis of the target compound.
| Problem ID | Issue Encountered | Possible Causes | Suggested Solutions |
| SYN-01 | Low or no formation of the intermediate dicarboxylic acid. | 1. Incomplete deprotonation of dimercaptomaleic acid. 2. Low reactivity of 1,2-dibromoethane. 3. Side reaction: oxidation of thiol groups. 4. Incorrect solvent. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) and ensure anhydrous conditions. Use of a weaker base like potassium carbonate may require elevated temperatures. 2. Consider using a more reactive dihaloalkane like 1,2-diiodoethane, or add a catalytic amount of sodium iodide to promote in-situ halogen exchange. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sensitive thiol groups. 4. Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the nucleophilic substitution reaction. |
| SYN-02 | Low yield during the dehydration step. | 1. Incomplete reaction. 2. Degradation of the product at high temperatures. 3. Hydrolysis of the anhydride product. | 1. Use a sufficient excess of a strong dehydrating agent such as acetic anhydride or trifluoroacetic anhydride. 2. Perform the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or another suitable analytical method to avoid prolonged heating. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Work up the reaction under anhydrous conditions until the product is isolated. |
| PUR-01 | Difficulty in purifying the final product. | 1. Presence of unreacted starting materials or intermediates. 2. Formation of polymeric byproducts. 3. Oily or impure solid obtained after recrystallization. | 1. Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether). 2. Filter the crude reaction mixture through a short plug of silica gel before recrystallization. 3. Try recrystallization from a different solvent system. A mixture of solvents (e.g., THF/hexane) might be effective. Ensure slow cooling to promote the formation of well-defined crystals. |
| GEN-01 | Inconsistent yields between batches. | 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions. 3. Atmospheric moisture affecting the reaction. | 1. Use freshly purified starting materials. The purity of dimercaptomaleic acid and the dihaloalkane is crucial. 2. Carefully control reaction parameters such as temperature, reaction time, and stirring rate. 3. Use oven-dried glassware and anhydrous solvents, and maintain an inert atmosphere throughout the reaction. |
Experimental Protocols
Hypothetical Synthesis Protocol
Step 1: Synthesis of 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic acid
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, a solution of dimercaptomaleic acid (1 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous DMF is then added dropwise.
-
The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction is quenched by the slow addition of water, followed by acidification with a dilute mineral acid (e.g., 1M HCl).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dicarboxylic acid.
Step 2: Synthesis of this compound
-
The crude 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic acid is suspended in acetic anhydride (5-10 equivalents).
-
The mixture is heated at reflux for 2-4 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as tetrahydrofuran.
Caption: A generalized workflow for the synthesis and purification.
References
Technical Support Center: Purification of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione. This guide addresses common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Probable Cause | Suggested Solution |
| Low Yield of Crystalline Product After Recrystallization | - The compound is too soluble in the chosen solvent.- The cooling process was too rapid, leading to the formation of fine, difficult-to-filter crystals or oiling out.- Insufficient concentration of the crude product in the solvent. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent systems (mixtures of a good solvent and a poor solvent).- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Ensure the crude product is dissolved in the minimum amount of hot solvent to create a saturated solution. |
| Product is an Oil or Gummy Solid, Not a Crystalline Material | - Presence of impurities that inhibit crystallization.- The solvent is not appropriate for crystallization of this compound.- Residual solvent trapped in the product. | - Attempt to purify a small portion of the material by column chromatography to remove impurities and then try to crystallize the purified fraction.- Test a range of solvents for recrystallization. Tetrahydrofuran is a good starting point.[1]- After filtration, ensure the solid is thoroughly dried under vacuum to remove all traces of solvent. |
| Discolored Product (e.g., dark brown or black) | - Presence of polymeric sulfur-containing byproducts.- Decomposition of the product due to excessive heat or prolonged reaction times.- Oxidation of sulfur atoms. | - Treat the crude product with activated charcoal during the recrystallization process to adsorb colored impurities.- Optimize reaction conditions to minimize heating and reaction time.- Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Broad Melting Point Range of the Purified Product | - The product is still impure.- The presence of isomers or polymorphs. | - Repeat the recrystallization process. If the melting point does not sharpen, consider purification by column chromatography.- Analyze the product by techniques such as HPLC or NMR to check for the presence of multiple components. |
| HPLC Analysis Shows Multiple Peaks After Purification | - Incomplete removal of starting materials or byproducts.- Decomposition of the product on the HPLC column. | - If unreacted starting materials are detected, consider a pre-purification wash with a solvent that selectively dissolves the starting materials but not the product.- For suspected decomposition, adjust the HPLC method, for example, by using a different stationary phase, mobile phase composition, or a lower column temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: A common synthetic route involves the reaction of a dichloromaleic anhydride with ethane-1,2-dithiol in the presence of a base.
Diagram of the Synthetic Pathway and Potential Impurities:
Caption: Synthetic pathway and potential impurities.
Common impurities include:
-
Unreacted Starting Materials: Dichloromaleic anhydride and ethane-1,2-dithiol.
-
Polymeric Byproducts: Ethane-1,2-dithiol can polymerize under basic conditions.
-
Hydrolyzed Product: The anhydride can hydrolyze to the corresponding dicarboxylic acid if exposed to water.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is a highly effective method for purifying the crude product. Tetrahydrofuran (THF) has been reported as a suitable solvent for this purpose.[1] The general principle is to dissolve the crude material in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Several techniques can be used to determine the purity of the final product:
-
Melting Point Analysis: A sharp melting point range close to the literature value (112-115 °C) is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): A single sharp peak in the chromatogram suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of signals corresponding to impurities in the NMR spectra is a strong indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate after development with an appropriate solvent system indicates high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using recrystallization from tetrahydrofuran.
Materials:
-
Crude this compound
-
Tetrahydrofuran (THF), reagent grade
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of THF to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of THF until the solid completely dissolves. Avoid adding excess solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and stir for 5-10 minutes to adsorb colored impurities.
-
If charcoal was added, hot filter the solution through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold THF to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Determine the melting point and assess the purity by HPLC or NMR.
Purification Workflow Diagram:
Caption: General purification workflow.
References
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the proposed synthetic route involving the reaction of a furan-2,3-dicarboxylic acid derivative with ethane-1,2-dithiol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient catalysis. 2. Decomposition of starting materials or product: Furan compounds can be sensitive to strong acids and high temperatures. 3. Side reactions: Polymerization of the dithiol or reaction with trace water can consume starting materials. | 1. Optimize reaction conditions: Increase reaction time, cautiously increase temperature, or screen different acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst-15). Monitor reaction progress by TLC or HPLC. 2. Use milder conditions: Employ a milder acid catalyst or a lower reaction temperature for a longer duration. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Use a Dean-Stark apparatus to remove water formed during the reaction. Add ethane-1,2-dithiol slowly to the reaction mixture to minimize its self-polymerization. |
| Formation of a Tarry, Insoluble Material | 1. Polymerization: This is a common side reaction with dithiols and can be initiated by heat, acid, or impurities. Polydisulfide formation is a known issue in dithiolane synthesis.[1] 2. Decomposition: The furan ring may be unstable under the reaction conditions, leading to decomposition and polymerization. | 1. Control reaction temperature: Maintain a consistent and moderate temperature. 2. Use high-purity reagents: Ensure the purity of ethane-1,2-dithiol and the furan-2,3-dicarboxylic acid derivative. 3. Slow addition of reagents: Add the dithiol dropwise to the reaction mixture containing the dicarboxylic acid derivative and catalyst. |
| Difficult Purification of the Final Product | 1. Presence of polymeric byproducts: These can co-precipitate with the desired product, making isolation difficult. 2. Unreacted starting materials: If the reaction is incomplete, starting materials will contaminate the product. | 1. Trituration: Wash the crude product with a solvent in which the polymer is soluble but the desired product is not (e.g., diethyl ether, hexanes). 2. Column chromatography: Use silica gel chromatography to separate the product from impurities. A gradient elution system may be necessary. 3. Recrystallization: If a suitable solvent is found, recrystallization can be an effective purification method. |
| Product appears to be the intermediate di-thioester | Incomplete cyclization: The reaction may have stopped at the formation of the open-chain di-thioester without subsequent intramolecular cyclization. | Promote cyclization: Increase the reaction temperature towards the end of the reaction or add a stronger cyclization agent. Ensure efficient removal of water, as its presence can hinder the final cyclization step. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most plausible synthesis involves the condensation reaction between a furan-2,3-dicarboxylic acid derivative (such as the acid, its anhydride, or di-ester) and ethane-1,2-dithiol, typically under acidic catalysis with removal of water.
Q2: What are the most critical parameters to control in this synthesis?
A2: The most critical parameters are:
-
Anhydrous conditions: Trace amounts of water can lead to hydrolysis of the anhydride starting material (if used) and can interfere with the cyclization process.
-
Temperature: While heat is required to drive the reaction, excessive temperatures can lead to decomposition of the furan ring and polymerization of the dithiol.
-
Purity of reagents: Impurities can catalyze side reactions, particularly polymerization.
Q3: What are the expected major side products?
A3: The major anticipated side products include:
-
Polymers: Polydisulfides from the self-reaction of ethane-1,2-dithiol.
-
Open-chain intermediate: The di-thioester formed from the reaction of the dicarboxylic acid with two molecules of the dithiol without subsequent cyclization.
-
Products of furan ring opening: Under harsh acidic conditions, the furan ring can undergo cleavage.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you would spot the reaction mixture alongside the starting materials to observe the disappearance of the starting materials and the appearance of the product spot.
Q5: What spectroscopic methods can be used to confirm the structure of the final product?
A5: The structure of this compound can be confirmed using:
-
¹H NMR: To identify the protons of the ethylene bridge and potentially the furan ring (if any).
-
¹³C NMR: To identify the carbonyl carbons and the carbons of the heterocyclic rings.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the anhydride group.
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed protocol based on analogous reactions, as a specific literature procedure was not identified.
Materials:
-
Furan-2,3-dicarboxylic acid (or its anhydride)
-
Ethane-1,2-dithiol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add furan-2,3-dicarboxylic acid (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents).
-
Add a sufficient volume of toluene to dissolve the starting materials upon heating.
-
Begin heating the mixture to reflux.
-
In a separate flask, prepare a solution of ethane-1,2-dithiol (1.1 equivalents) in a small amount of toluene.
-
Once the reaction mixture is refluxing and water begins to collect in the Dean-Stark trap, add the ethane-1,2-dithiol solution dropwise over a period of 1-2 hours.
-
Continue to reflux the reaction mixture for 12-24 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by trituration with a non-polar solvent (e.g., hexanes) to remove soluble impurities, followed by column chromatography on silica gel or recrystallization from a suitable solvent system.
Visualizations
Caption: Proposed reaction pathway for the synthesis of the target molecule, highlighting the intermediate and a major side product.
Caption: A troubleshooting workflow for addressing low product yield in the synthesis.
References
Technical Support Center: 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound.
Issue 1: Inconsistent or Low Yields in Reactions
-
Question: I am experiencing inconsistent or lower-than-expected yields in my reaction where this compound is a reactant. What could be the cause?
-
Answer: The primary cause of inconsistent yields is likely the degradation of the compound. The dicarboxylic anhydride functional group is susceptible to hydrolysis, and the dihydrodithiin ring can undergo oxidation. It is crucial to ensure the compound's integrity before and during the reaction.
-
Recommendation 1: Verify Compound Purity. Before use, verify the purity of your this compound sample. The presence of its hydrolyzed dicarboxylic acid form can inhibit the desired reaction.
-
Recommendation 2: Use Anhydrous Conditions. Dicarboxylic anhydrides readily hydrolyze to their corresponding carboxylic acids, a reaction that can be accelerated in the presence of moisture.[1] Therefore, it is imperative to use anhydrous solvents and reagents and to conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Recommendation 3: Control Reaction Temperature. The rate of hydrolysis for acid anhydrides is highly dependent on temperature; higher temperatures lead to faster degradation.[2] Maintain the recommended temperature for your specific protocol.
-
Recommendation 4: Avoid Nucleophilic Solvents and Impurities. The compound is reactive towards nucleophiles.[3] Avoid solvents and reagents containing primary or secondary amines, as these can react with the anhydride.[1]
-
Issue 2: Precipitate Formation in Stock Solutions
-
Question: I have observed a precipitate forming in my stock solution of this compound over time. What is this precipitate and how can I prevent it?
-
Answer: The precipitate is most likely the corresponding dicarboxylic acid, formed from the hydrolysis of the anhydride. This is especially common in protic solvents or if the solvent was not properly dried.
-
Recommendation 1: Use Aprotic Solvents. For stock solutions, use dry, aprotic solvents.
-
Recommendation 2: Prepare Fresh Solutions. Due to its reactivity, it is best to prepare solutions of this compound fresh for each experiment.
-
Recommendation 3: Proper Storage. Store stock solutions in a cool, dark, and dry place under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the optimal storage conditions for solid this compound?
-
Answer: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be protected from moisture and direct sunlight.[4] Given that it is a sulfur-containing compound, storing it under an inert atmosphere can help prevent slow oxidation.
-
Question: What personal protective equipment (PPE) should be used when handling this compound?
-
Answer: Standard laboratory PPE, including safety glasses or goggles, gloves, and a lab coat, should be worn. If there is a risk of generating dust, a type N95 (US) or equivalent dust mask is recommended.
Stability and Degradation
-
Question: What are the main degradation pathways for this compound?
-
Answer: The two primary degradation pathways are:
-
Hydrolysis: The furan-dione (anhydride) ring can react with water to open the ring and form the corresponding dicarboxylic acid. This reaction is catalyzed by both acidic and basic conditions.
-
Oxidation: The sulfur atoms in the dihydrodithiin ring can be oxidized, especially with prolonged exposure to air or oxidizing agents.
-
-
Question: How stable is this compound in common laboratory solvents?
-
Answer: The stability is highly dependent on the solvent. It is relatively stable in dry, aprotic solvents. In protic solvents, especially water, it will undergo hydrolysis. The rate of hydrolysis is generally slow at room temperature but increases with heat and the presence of acids or bases.[2]
Quantitative Data Summary
| Parameter | Condition | Stability Recommendation |
| Solid State Storage | Cool, dry, dark, inert atmosphere | Stable for extended periods. |
| Solution Storage | Aprotic, anhydrous solvents | Prepare fresh. If short-term storage is necessary, keep at low temperatures under an inert atmosphere. |
| pH in Aqueous Media | Neutral | Limited stability; hydrolysis occurs. |
| Acidic or Basic | Accelerated hydrolysis. Avoid these conditions unless required for a reaction. | |
| Temperature | Elevated temperatures | Increased rate of degradation (hydrolysis and potentially other reactions).[2] |
| Incompatible Agents | Water, alcohols, primary/secondary amines | These nucleophiles will react with the anhydride moiety.[1] |
| Strong oxidizing agents | May lead to oxidation of the sulfur atoms. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its hydrolyzed dicarboxylic acid impurity.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of anhydrous acetonitrile.
-
HPLC System: A reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) can be used.[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable starting gradient is 95% A and 5% B, ramping to 5% A and 95% B over 15-20 minutes.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Analysis: The appearance of a more polar peak (earlier retention time) is indicative of the dicarboxylic acid hydrolysis product. The purity can be estimated by the relative peak areas.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am experiencing low yields in the synthesis of this compound. What are the potential causes and how can I optimize the reaction?
A1: Low yields can stem from several factors, primarily in the two key stages of the synthesis: the formation of the intermediate 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid and its subsequent dehydration to the anhydride.
For the formation of the dicarboxylic acid intermediate:
-
Purity of Starting Materials: Ensure the purity of 1,2-ethanedithiol and dichloromaleic acid (or its anhydride). Impurities in 1,2-ethanedithiol can lead to side reactions, including polymerization.
-
Reaction Conditions: The reaction is typically a nucleophilic substitution followed by cyclization. The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid competing reactions. The temperature should be carefully controlled to prevent the formation of byproducts.
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired products. Ensure precise measurement of both 1,2-ethanedithiol and dichloromaleic acid.
For the dehydration of the dicarboxylic acid:
-
Incomplete Dehydration: The cyclization to the anhydride may not go to completion. The use of a dehydrating agent or azeotropic removal of water can drive the reaction forward.
-
Degradation of the Product: The target molecule may be sensitive to high temperatures or prolonged reaction times. It is important to monitor the reaction progress and avoid excessive heating.
Optimization Strategies:
-
Screening of Bases and Solvents: Experiment with different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF, acetonitrile) to find the optimal combination for the formation of the dicarboxylic acid.
-
Temperature Control: Run the reaction at different temperatures to determine the optimal point that maximizes yield while minimizing byproduct formation.
-
Dehydrating Agents: For the anhydride formation, compare the efficacy of different dehydrating agents such as acetic anhydride, trifluoroacetic anhydride, or carbodiimides (e.g., DCC, EDC).
Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?
A2: The most common side products are likely polymers formed from the self-reaction of 1,2-ethanedithiol, especially in the presence of an inappropriate base or upon exposure to air (oxidation). Additionally, incomplete cyclization can leave unreacted starting materials or the intermediate dicarboxylic acid in the final product.
Minimization Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.
-
Controlled Addition: Add the 1,2-ethanedithiol slowly to the reaction mixture containing the dichloromaleic acid and base to maintain a low concentration of the dithiol and minimize polymerization.
-
Purification of Intermediate: If possible, isolate and purify the 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid intermediate before proceeding to the dehydration step. This will remove any byproducts from the first stage.
-
Recrystallization: The final product, this compound, can be purified by recrystallization from a suitable solvent like tetrahydrofuran.[1]
Q3: What are the recommended purification techniques for the final product?
A3: The primary method for purifying this compound is recrystallization. Slow evaporation from a tetrahydrofuran solution has been reported to yield high-purity yellow, block-like crystals.[1] Column chromatography on silica gel may also be an option, though care must be taken as the compound may not be stable on silica for extended periods.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be varied to optimize the synthesis of this compound. The values presented are hypothetical starting points for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Step 1: Dicarboxylic Acid Synthesis | ||||
| Base | Triethylamine | DIPEA | K₂CO₃ | Purity and yield of the intermediate acid |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Acetonitrile (MeCN) | Reaction rate and solubility of reactants |
| Temperature | 0 °C to RT | -20 °C to RT | RT | Minimization of side products |
| Reaction Time | 12 hours | 24 hours | 8 hours | Reaction completion |
| Step 2: Anhydride Formation | ||||
| Dehydrating Agent | Acetic Anhydride | Trifluoroacetic Anhydride | DCC | Efficiency of cyclization and ease of purification |
| Temperature | Reflux | Room Temperature | 50 °C | Reaction rate and product stability |
| Reaction Time | 2 hours | 6 hours | 4 hours | Anhydride yield |
Experimental Protocols
Protocol 1: Synthesis of 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid
-
To a stirred solution of dichloromaleic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, add a non-nucleophilic base such as triethylamine (2.2 equivalents) at 0 °C.
-
Slowly add a solution of 1,2-ethanedithiol (1 equivalent) in anhydrous THF to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, acidify the reaction mixture with aqueous HCl (1M) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 140 °C) for 2-4 hours.
-
Monitor the formation of the anhydride by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches).
-
After completion, cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure.
-
The crude product can be purified by recrystallization from tetrahydrofuran.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione. This guide addresses common issues encountered during storage, handling, and reactions involving this versatile building block.
Properties and Handling FAQs
This section covers common questions related to the physical and chemical properties of this compound and its proper handling.
Q1: What are the key physical and chemical properties of this compound?
A1: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₄O₃S₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Light yellow to brown powder or crystals |
| Melting Point | 112-115 °C |
| CAS Number | 10489-75-5 |
| Solubility | Soluble in tetrahydrofuran (THF)[1] |
Q2: How should this compound be stored?
A2: It is classified as a combustible solid and should be stored accordingly. Keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
Q3: What personal protective equipment (PPE) is recommended when handling this compound?
A3: Recommended PPE includes an N95 dust mask, eye shields, and gloves.
Q4: I'm having trouble dissolving the compound. What is the best solvent?
A4: The compound can be recrystallized from a tetrahydrofuran (THF) solution, indicating good solubility in this solvent.[1] For reactions, the choice of solvent will be dictated by the specific reaction conditions. If solubility remains an issue, gentle warming and sonication may aid dissolution, provided the compound is stable under these conditions.
Troubleshooting Synthesis and Reactions
This section addresses potential issues that may arise during chemical reactions involving this compound.
Hydrolysis of the Anhydride
A primary concern when working with anhydrides is their susceptibility to hydrolysis.
Q5: My reaction yield is consistently low, and I observe a byproduct with a different polarity. What could be the issue?
A5: The low yield may be due to the hydrolysis of the anhydride ring in this compound to the corresponding dicarboxylic acid. This is a common side reaction, especially in the presence of water or other nucleophilic impurities.
To mitigate this:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Synthesis of Derivatives
This compound is a precursor for various heterocyclic compounds.
Q6: I am attempting to synthesize 3-arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides via a Knoevenagel-type condensation with an aromatic aldehyde, but the reaction is sluggish. How can I improve the reaction rate?
A6: Sluggish Knoevenagel condensations can often be accelerated by:
-
Choice of Base: The reaction typically requires a basic catalyst. If you are using a weak base, consider switching to a stronger, non-nucleophilic base.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, monitor the temperature closely to avoid decomposition of starting materials or products.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.
Q7: During the synthesis of coordination polymers, I am observing the formation of an insoluble precipitate immediately upon mixing the reagents. How can I obtain crystalline material?
A7: The rapid formation of an insoluble precipitate suggests that the coordination polymer is forming too quickly, preventing the growth of well-defined crystals. To promote the growth of single crystals suitable for X-ray diffraction, consider the following techniques:
-
Slow Diffusion: Layer the ligand solution (containing the hydrolyzed dicarboxylic acid form of the starting material) and the metal salt solution in a narrow tube. The slow diffusion at the interface can lead to the formation of high-quality crystals over several days or weeks.
-
Solvothermal Synthesis: Carry out the reaction in a sealed vessel at an elevated temperature. The increased solubility of the reactants at higher temperatures can facilitate the growth of larger crystals upon slow cooling.
-
Solvent System: Experiment with different solvent systems or mixtures of solvents to control the solubility of the reactants and the resulting polymer.
Purification and Analysis
Q8: How can I purify the crude this compound?
A8: The compound can be purified by recrystallization. A known method involves slow evaporation of a tetrahydrofuran (THF) solution at room temperature to yield yellow, block-like crystals.[1]
Q9: What analytical techniques are suitable for characterizing this compound and its reaction products?
A9: A combination of spectroscopic and analytical methods is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups, particularly the anhydride carbonyl stretches.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
-
Reverse-Phase HPLC: A method for analyzing the purity of this compound has been developed using a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, formic acid can be used instead of phosphoric acid.[2]
Experimental Protocols
Protocol 1: Recrystallization of this compound [1]
-
Dissolve the crude this compound in a minimal amount of tetrahydrofuran (THF) at room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Allow the solvent to evaporate slowly from the filtrate in a loosely covered container at room temperature.
-
Collect the resulting yellow, block-like crystals by filtration.
-
Dry the crystals under vacuum.
References
Technical Support Center: Handling Dithiino-Furan Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dithiino-furan compounds. The information is designed to address common pitfalls encountered during synthesis, purification, and handling of this unique class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My dithiino-furan synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in dithiino-furan synthesis can stem from several factors. The starting materials' purity is crucial; ensure all reagents and solvents are pure and dry. The reaction conditions, particularly temperature and atmosphere, must be strictly controlled. Many synthetic routes for sulfur-containing heterocycles are sensitive to air and moisture. Additionally, side reactions such as polymerization or the formation of undesired isomers can significantly reduce the yield. Consider optimizing the catalyst system, solvent, and reaction time. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand and base can dramatically impact the outcome.
Q2: I'm observing decomposition of my dithiino-furan compound during purification. How can I prevent this?
A2: Dithiino-furan compounds can be susceptible to degradation under certain conditions. Exposure to strong acids or bases, high temperatures, and prolonged exposure to silica gel during column chromatography can lead to decomposition. To mitigate this, consider the following:
-
Use neutral or deactivated silica gel: The acidic nature of standard silica gel can be detrimental.
-
Minimize purification time: Do not let the compound remain on the column for extended periods.
-
Employ alternative purification methods: Techniques like recrystallization or preparative thin-layer chromatography (TLC) might be gentler.
-
Work-up under neutral conditions: Ensure that any acidic or basic catalysts are thoroughly neutralized and removed before concentration.
Q3: What are the key safety precautions I should take when handling dithiino-furan compounds?
A3: As with any laboratory chemical, proper safety protocols are essential. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact. For specific compounds, consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures. Many organic sulfur compounds can have strong, unpleasant odors and may be toxic.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause | Suggested Solution |
| No reaction or incomplete conversion | Inactive catalyst | Use a fresh batch of catalyst or consider an alternative catalyst system. Ensure proper activation if required. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Poor quality of reagents/solvents | Use freshly distilled/purified solvents and high-purity starting materials. | |
| Formation of multiple products/isomers | Lack of regioselectivity in the reaction | Modify the directing groups on your substrates or change the catalyst/ligand to favor the desired isomer. |
| Side reactions due to reactive intermediates | Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the lifetime of reactive intermediates. | |
| Polymerization of starting materials or product | Presence of acid or radical initiators | Ensure all glassware is clean and free of acidic residues. Use radical inhibitors if appropriate. |
| High reaction temperature | Run the reaction at the lowest effective temperature. |
Purification
| Problem | Possible Cause | Suggested Solution |
| Streaking or poor separation on silica gel column | Compound is too polar or insoluble in the eluent | Use a more polar eluent system or consider a different stationary phase like alumina. |
| Compound is degrading on the column | Use deactivated silica gel and elute the compound as quickly as possible. | |
| Difficulty in removing solvent | High-boiling point solvent used | Use a lower-boiling point solvent if the compound's stability allows, and use a high-vacuum rotary evaporator. |
| Product crystallizes in the column | Low solubility of the product in the eluent | Use a solvent system in which the product has better solubility or run the column at a slightly elevated temperature (if the compound is stable). |
Characterization
| Problem | Possible Cause | Suggested Solution |
| Broad or complex NMR signals | Presence of impurities or paramagnetic species | Repurify the sample. If paramagnetic impurities are suspected, washing with a chelating agent solution might help. |
| Aggregation of the compound | Run the NMR at a higher temperature or in a different deuterated solvent. | |
| Inconsistent melting point | Impure sample | Recrystallize the compound until a sharp and consistent melting point is obtained. |
| Weak or absent molecular ion peak in mass spectrum | Compound is fragmenting easily | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of a Dithiino-Furan Derivative
This protocol describes a general method for the synthesis of a dithiino-furan system via an intramolecular C-S/C-O bond formation, a common strategy for constructing such fused rings.
Materials:
-
Appropriately substituted furan and thiophene precursors
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the furan precursor (1.0 eq), thiophene precursor (1.1 eq), base (2.0 eq), palladium catalyst (0.05 eq), and copper(I) co-catalyst (0.1 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for dithiino-furan synthesis.
Caption: Troubleshooting logic for low-yield synthesis.
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, particularly when scaling up the process.
Experimental Protocol: Proposed Synthesis
A plausible and scalable synthetic route to this compound involves the condensation reaction between dichloromaleic anhydride and 1,2-ethanedithiol in the presence of a non-nucleophilic base.
Reaction Scheme:
Materials:
-
Dichloromaleic anhydride
-
1,2-Ethanedithiol
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (for workup)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of dichloromaleic anhydride in anhydrous dichloromethane under a nitrogen atmosphere. The solution is cooled to 0-5 °C in an ice bath.
-
Addition of Reactants: A solution of 1,2-ethanedithiol and triethylamine in anhydrous dichloromethane is prepared and added dropwise to the cooled solution of dichloromaleic anhydride over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours after the addition is finished.
-
Workup: Once the reaction is complete, the mixture is quenched with cold, dilute hydrochloric acid. The organic layer is separated, washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Troubleshooting Guide
Scaling up chemical syntheses can introduce challenges not observed on a smaller scale. The following table addresses potential issues during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Side reactions due to localized overheating. - Loss of product during workup or purification. - Poor quality of starting materials. | - Ensure dropwise addition of the dithiol/base mixture with efficient stirring and cooling to maintain the reaction temperature. - Monitor the reaction to completion using TLC or HPLC. - Optimize the workup procedure to minimize product loss in the aqueous phase. - Use freshly distilled or high-purity starting materials. |
| Formation of Polymeric Byproducts | - Incorrect stoichiometry (excess dithiol). - High reaction temperature. - Use of a nucleophilic base. | - Carefully control the stoichiometry of the reactants. - Maintain a low reaction temperature throughout the addition. - Use a non-nucleophilic base like triethylamine or diisopropylethylamine. |
| Difficult Purification | - Presence of closely-eluting impurities. - Oily or waxy crude product that is difficult to handle. | - Optimize the chromatographic conditions (e.g., try a different solvent system or a different stationary phase). - Consider recrystallization from a suitable solvent system as an alternative or additional purification step. |
| Exothermic Reaction Becomes Uncontrollable | - Addition rate of reactants is too fast. - Inadequate cooling capacity for the scale of the reaction. | - Slow down the rate of addition of the 1,2-ethanedithiol and base solution. - Ensure the cooling bath has sufficient capacity to dissipate the heat generated. For larger scales, consider using a jacketed reactor with a chiller. |
| Product is Unstable and Decomposes | - Presence of residual acid or base from the workup. - Exposure to high temperatures during solvent removal or purification. | - Ensure thorough washing during the workup to remove all acidic or basic residues. - Use a rotary evaporator at a moderate temperature and pressure for solvent removal. - Store the final product in a cool, dark, and dry place. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of this synthesis?
A1: Temperature control is the most critical parameter. The reaction between dichloromaleic anhydride and 1,2-ethanedithiol is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature can lead to the formation of polymeric byproducts and a decrease in yield and purity.
Q2: Can I use a different base instead of triethylamine?
A2: Yes, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine can be used. It is important to avoid nucleophilic bases like sodium hydroxide or potassium carbonate, as they can react with the anhydride functionality.
Q3: What are the common impurities I should look for?
A3: Common impurities may include unreacted starting materials, polymeric byproducts from the reaction of multiple dithiol molecules with the anhydride, and hydrolysis of the anhydride ring if water is present.
Q4: How can I improve the efficiency of the purification at a larger scale?
A4: For large-scale purification, flash column chromatography can be resource-intensive. Consider developing a recrystallization procedure. This can be more economical and efficient for obtaining high-purity material on a larger scale. You may need to screen various solvents to find an optimal system.
Q5: Are there any specific safety precautions I should take?
A5: 1,2-Ethanedithiol has a very strong and unpleasant odor and is toxic. This reaction should be performed in a well-ventilated fume hood. Dichloromaleic anhydride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or impure product in the synthesis.
How to increase the solubility of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Based on available data, the key properties are summarized below. These characteristics suggest that the compound is a neutral, solid organic molecule with a relatively high melting point, which can be indicative of low aqueous solubility.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₃S₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Melting Point | 112-115 °C | [1] |
| Appearance | Solid | [2] |
| CAS Number | 10489-75-5 | [1] |
Q2: Why is this compound expected to have low water solubility?
Q3: Can the solubility be improved by adjusting the pH?
Adjusting the pH is a common technique for compounds with ionizable groups (acidic or basic centers).[5][6] However, this compound does not possess readily ionizable functional groups. Therefore, altering the pH of the aqueous solution is unlikely to significantly increase its solubility.
Troubleshooting Guide
This guide provides systematic approaches to address common solubility issues during experiments.
Issue 1: The compound is not dissolving in my aqueous buffer.
Cause: The polarity of the aqueous buffer is too high to effectively solvate the lipophilic this compound molecule.
Solution: The use of co-solvents is a primary strategy to overcome this issue.[5][7] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, thereby enhancing the solubility of non-polar compounds.
Recommended Steps:
-
Select an appropriate co-solvent. Common choices for poorly soluble compounds include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.
-
Prepare a high-concentration stock solution. Dissolve the compound in 100% of the chosen co-solvent.
-
Dilute the stock solution. Add the stock solution to your aqueous buffer dropwise while vortexing to avoid precipitation. Ensure the final concentration of the co-solvent is as low as possible to minimize its potential effects on the experimental system. A final co-solvent concentration of less than 1% is generally recommended.
Issue 2: The compound precipitates out of solution upon dilution of the stock solution.
Cause: The concentration of the compound exceeds its solubility limit in the final aqueous buffer, even with the presence of a small amount of co-solvent.
Solution: Further optimization of the solvent system or employing alternative formulation strategies may be necessary.
Recommended Steps:
-
Perform a solvent screening. Test the solubility of the compound in a panel of different organic solvents and co-solvent/water mixtures to identify the optimal solvent system.
-
Consider using surfactants. Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[7]
-
Particle size reduction. If you are working with a suspension, reducing the particle size through techniques like micronization can increase the dissolution rate.[5][7] This is based on the Noyes-Whitney equation, which relates dissolution rate to surface area.[7]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be applied if necessary, but be cautious of potential compound degradation.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at an appropriate temperature (typically -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Solvent Screening for Solubility Enhancement
Objective: To identify the most effective solvent or co-solvent system for solubilizing this compound.
Materials:
-
This compound powder
-
A panel of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well plate or microcentrifuge tubes
-
Plate shaker or vortex mixer
Procedure:
-
Add a pre-weighed amount of this compound to each well of a 96-well plate or a series of microcentrifuge tubes.
-
Add a fixed volume of each test solvent or co-solvent/buffer mixture to the corresponding wells/tubes.
-
Seal the plate or tubes and agitate at room temperature for a set period (e.g., 2-4 hours).
-
Centrifuge the plate or tubes to pellet any undissolved material.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The solvent system that yields the highest dissolved concentration is considered the most effective.
Visualizations
Caption: A workflow diagram for troubleshooting the solubility of this compound.
Caption: Mechanism of co-solvency for increasing compound solubility.
References
- 1. 2,3-Dihydro-1,4-dithiino 2,3-c furan-5,7-dione 97 10489-75-5 [sigmaaldrich.com]
- 2. 3,6-二(2-噻吩基)-2,5-二氢吡咯并[3,4-c]吡咯-1,4-二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. longdom.org [longdom.org]
Technical Support Center: 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride, is a heterocyclic organic compound with the chemical formula C₆H₄O₃S₂. It serves as a versatile building block in organic synthesis. Key applications include the synthesis of photoluminescent three-dimensional coordination polymers, and other complex organic molecules like 2-heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones.
Q2: What are the main degradation pathways for this compound?
The primary degradation pathways for this compound are hydrolysis of the anhydride ring and oxidation of the dihydrodithiin ring. The anhydride group is susceptible to reaction with water and other nucleophiles, while the sulfur atoms can be oxidized.
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture.[1] It should be kept away from incompatible substances such as strong oxidizing agents, acids, bases, and alcohols.[1]
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent or poor yields in synthesis reactions.
| Possible Cause | Troubleshooting Step |
| Degradation of starting material due to hydrolysis. | Ensure the compound has been stored under anhydrous conditions. Prior to use, it can be helpful to dry the compound under vacuum. Use anhydrous solvents and reagents in your reaction setup and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with nucleophilic solvents or reagents. | Avoid using nucleophilic solvents such as alcohols or primary/secondary amines unless they are intended to be part of the reaction. If a nucleophilic reagent is used, ensure reaction conditions (e.g., temperature, stoichiometry) are optimized. |
| Oxidation of the dihydrodithiin ring. | If your reaction involves oxidizing agents, consider that the sulfur atoms in the ring may be oxidized. This can be confirmed by analytical techniques such as mass spectrometry to check for the addition of oxygen atoms to your starting material or product. |
Issue 2: Unexpected peaks in analytical data (e.g., HPLC, NMR).
| Possible Cause | Troubleshooting Step |
| Presence of the hydrolyzed dicarboxylic acid. | An additional peak in your analytical data could correspond to the dicarboxylic acid formed from the hydrolysis of the anhydride ring. This can be confirmed by running a stability test where the compound is intentionally exposed to water and the resulting chromatogram is compared to your sample. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier can be used for analysis.[2] |
| Oxidation products. | Peaks corresponding to the molecular weight of the starting material plus 16 (sulfoxide) or 32 (sulfone) may indicate oxidation. Mass spectrometry is the best tool to identify these species. |
| Solvent adducts. | If using nucleophilic solvents, you may observe peaks corresponding to the product of the reaction between your compound and the solvent. |
Quantitative Data on Stability
While specific kinetic data for the hydrolysis of this compound is not available in the literature, the hydrolysis of phthalic anhydride serves as a good model for the behavior of the cyclic anhydride functional group. The rate of hydrolysis is significantly influenced by pH.
| Condition | Relative Rate of Hydrolysis | Primary Degradation Product |
| Acidic (pH < 4) | Moderate | 5,6-Dihyd ro-1,4-dithiine-2,3-dicarboxylic acid |
| Neutral (pH ~ 7) | Slow | 5,6-Dihyd ro-1,4-dithiine-2,3-dicarboxylic acid |
| Basic (pH > 8) | Rapid | Disodium 5,6-dihydro-1,4-dithiine-2,3-dicarboxylate |
This data is extrapolated from studies on similar cyclic anhydrides and is intended for illustrative purposes. The actual rates will be specific to the experimental conditions.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a non-nucleophilic, dry solvent (e.g., anhydrous acetonitrile or THF).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 60°C.
-
Photodegradation: Expose a solution of the compound to a calibrated light source. A control sample should be kept in the dark.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating method, such as RP-HPLC, and compare them to a control sample stored at optimal conditions.
Visualizations
Caption: Primary degradation pathways for the compound.
Caption: A logical workflow for troubleshooting stability issues.
Caption: Synthesis of a coordination polymer.
References
Validation & Comparative
A Comparative Guide to 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione against a selection of structurally related compounds with established biological activities. Due to the limited publicly available data on the specific biological profile of this compound, this comparison focuses on compounds sharing key structural motifs, namely the dihydrofuran, dithiine, and dicarboxylic anhydride moieties. The objective is to highlight potential areas of biological investigation for the target compound based on the activities observed in its structural analogs.
Chemical and Physical Properties
This compound is a heterocyclic compound incorporating a dihydrofuran ring fused with a dithiine ring and bearing a dicarboxylic anhydride group.[1] Its chemical structure suggests potential for various chemical transformations and biological interactions.
| Property | This compound |
| Molecular Formula | C₆H₄O₃S₂ |
| Molecular Weight | 188.22 g/mol [1] |
| CAS Number | 10489-75-5[1] |
| Appearance | Solid |
| Melting Point | 112-115 °C[1] |
| Key Structural Features | Dihydrofuran ring, 1,4-Dithiine ring, Dicarboxylic anhydride group |
Comparative Analysis with Structurally Similar Compounds
The biological activities of organic molecules are often closely linked to their structural components. By examining compounds with similar scaffolds, we can infer potential activities for this compound.
Dihydrofuran Derivatives: Potential for Anticancer and Antimicrobial Activity
The dihydrofuran moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and anti-inflammatory effects.[2][3]
Table 1: Comparison with Bioactive Dihydrofuran Derivatives
| Compound | Key Structural Features | Reported Biological Activity | Reference |
| (1E,6E)-1,7-Di(furan-2-yl)hepta-1,6-diene-3,5-dione | Furan rings, diketone | Potent anticancer activity.[4] | [4] |
| Substituted 2,3-Dihydrofurans | Dihydrofuran ring with various substituents | Antibacterial and cytotoxic activities against various cell lines.[3] | [3] |
| Anthrafuran Dione Analogues | Furan fused to an anthraquinone core | Anti-proliferative effectiveness on mammalian tumour cell lines.[5] | [5] |
Sulfur-Containing Heterocycles: A Source of Antimicrobial Agents
The presence of the 1,4-dithiine ring in this compound suggests potential antimicrobial properties. Sulfur-containing heterocycles are well-established as effective antibacterial and antifungal agents.[6][7][8]
Table 2: Comparison with Bioactive Sulfur-Containing Heterocycles
| Compound | Key Structural Features | Reported Biological Activity | Reference |
| Thiazole and Thiazolidinone Derivatives | Thiazole or thiazolidinone ring | Broad spectrum of biological activity including antimicrobial, antifungal, and anti-inflammatory properties.[8] | [8] |
| 1,3,4-Thiadiazole Derivatives | 1,3,4-Thiadiazole ring | Significant antibacterial and antifungal activity.[9] | [9] |
| Sulfur (SVI)-hybrid Compounds | Sulfonyl or sulfonamide groups within a heterocyclic framework | Good anti-MRSA (methicillin-resistant Staphylococcus aureus) agents.[6] | [6] |
Dicarboxylic Anhydrides: Modulators of Biological Activity
Dicarboxylic anhydrides can act as reactive intermediates in chemical synthesis and have been explored as prodrugs to modify the pharmacological properties of parent molecules.[10][11] The anhydride group in the target compound could potentially react with biological nucleophiles, contributing to a mechanism of action.
Table 3: Comparison with Bioactive Dicarboxylic Anhydride Derivatives
| Compound Class | Key Structural Features | Reported Biological Application/Activity | Reference |
| Anhydride Prodrugs of NSAIDs | Dicarboxylic anhydride linked to a nonsteroidal anti-inflammatory drug | Extended drug action and shielding of the carboxylic acid group.[11] | [11] |
| Medium-Chain Dicarboxylic Acids | Dicarboxylic acid functionality | Varied pharmacological effects.[12] | [12] |
Postulated Signaling Pathways and Mechanisms of Action
Based on the activities of structurally related compounds, several potential mechanisms of action for this compound can be hypothesized.
// Nodes Compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydrofuran [label="Dihydrofuran Moiety", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dithiine [label="Dithiine Moiety", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anhydride [label="Dicarboxylic Anhydride Moiety", fillcolor="#FBBC05", fontcolor="#202124"]; Anticancer [label="Potential Anticancer Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Potential Antimicrobial Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Covalent [label="Potential for Covalent Modification of Biomolecules", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway1 [label="Inhibition of \nCell Proliferation", style=dotted]; Pathway2 [label="Disruption of \nBacterial Cell Wall/Membrane", style=dotted]; Pathway3 [label="Enzyme Inhibition", style=dotted];
// Edges Compound -> Dihydrofuran; Compound -> Dithiine; Compound -> Anhydride; Dihydrofuran -> Anticancer [label=" (based on analogs)"]; Dithiine -> Antimicrobial [label=" (based on analogs)"]; Anhydride -> Covalent; Anticancer -> Pathway1 [style=dashed]; Antimicrobial -> Pathway2 [style=dashed]; Covalent -> Pathway3 [style=dashed]; } dot Figure 1: Postulated relationships between the structural motifs of this compound and its potential biological activities and mechanisms of action.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of this compound, the following standard in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="Seed cells in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate 24h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="Treat with compound dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="Incubate 24-72h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate3 [label="Incubate 2-4h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Add solubilization solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="Measure absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read; read -> analyze; analyze -> end; } dot Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth within the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_inoculum [label="Prepare standardized microbial inoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute_compound [label="Prepare serial dilutions of compound in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="Inoculate wells with microbial suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate under appropriate conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; determine_mic [label="Determine Minimum Inhibitory Concentration (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_inoculum; prepare_inoculum -> dilute_compound; dilute_compound -> inoculate; inoculate -> incubate; incubate -> determine_mic; determine_mic -> end; } dot Figure 3: Workflow for the antimicrobial susceptibility (broth microdilution) assay.
Conclusion
While direct biological data for this compound is scarce, a comparative analysis based on its structural motifs suggests a promising potential for both anticancer and antimicrobial activities. The presence of the dihydrofuran and dithiine rings, common in various bioactive compounds, provides a strong rationale for further investigation. The provided experimental protocols offer a starting point for researchers to explore the biological profile of this compound and its derivatives. Future studies are warranted to elucidate its specific mechanisms of action and to validate its potential as a lead compound in drug discovery.
References
- 1. 2,3-Dihydro-1,4-dithiino 2,3-c furan-5,7-dione 97 10489-75-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic Agents of Synthetic Curcuminoids with Antibacterial and Anticancer Activities | MDPI [mdpi.com]
- 5. ijabbr.com [ijabbr.com]
- 6. Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Dicarboxylic acid anhydrides as dissociating agents of protein-containing structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. woah.org [woah.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Purity Analysis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for novel chemical entities is a cornerstone of reliable scientific research and drug development. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione. This document outlines detailed experimental protocols, presents a comparative data summary, and visualizes the analytical workflows to aid researchers in selecting the most appropriate methodology for their specific needs.
Introduction to this compound
This compound is a sulfur-containing heterocyclic compound with potential applications in materials science and as a synthetic building block in medicinal chemistry. Given its intended applications, rigorous purity analysis is essential to ensure the validity of experimental results and to meet regulatory standards. Commercially available samples of this compound typically have a purity of 97-98%. Potential impurities may arise from the synthetic route, including unreacted starting materials, by-products of side reactions, and residual solvents.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation of impurities, or absolute quantification.
Data Presentation: A Comparative Summary
The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity analysis of three hypothetical batches of this compound with varying levels of purity.
| Analytical Technique | Parameter | Sample Batch A (High Purity) | Sample Batch B (Standard Purity) | Sample Batch C (Impure) |
| HPLC-UV | Purity (%) | 99.8 | 98.5 | 92.3 |
| Limit of Detection (LOD) | 0.01% | 0.01% | 0.01% | |
| Limit of Quantification (LOQ) | 0.03% | 0.03% | 0.03% | |
| Precision (%RSD) | < 1% | < 1% | < 1.5% | |
| GC-MS | Purity (%) | 99.7 | 98.4 | 92.1 |
| LOD (for volatile impurities) | < 0.001% | < 0.001% | < 0.001% | |
| LOQ (for volatile impurities) | < 0.003% | < 0.003% | < 0.003% | |
| Precision (%RSD) | < 2% | < 2% | < 3% | |
| qNMR (¹H) | Purity (mass %) | 99.5 | 98.2 | 91.8 |
| LOD | ~0.1% | ~0.1% | ~0.1% | |
| LOQ | ~0.3% | ~0.3% | ~0.3% | |
| Precision (%RSD) | < 1.5% | < 1.5% | < 2% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis and quantification of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities and provides definitive identification of these components.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Purity is determined by the area percent of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a reference standard of the compound itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity (in mass %) is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the purity analysis of this compound using the described analytical techniques.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS purity analysis.
Caption: Workflow for qNMR purity analysis.
Conclusion
The purity analysis of this compound can be effectively performed using HPLC, GC-MS, and qNMR.
-
HPLC-UV is a robust and precise method for routine quality control and the quantification of non-volatile impurities.
-
GC-MS offers high sensitivity and definitive identification of volatile and semi-volatile impurities, making it an excellent tool for in-depth impurity profiling.
-
qNMR provides an absolute purity value without the need for a specific reference standard of the analyte, making it a powerful orthogonal technique for purity confirmation.
The selection of the most suitable method will depend on the specific analytical needs, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often employed to provide a complete purity profile of the sample.
Comparative Analysis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione and a Structurally Related Furanone Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical properties of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione and the experimentally determined biological activity of a structurally related furanone derivative. Due to a lack of available experimental data on the biological activity of this compound, this document serves as a baseline for future cross-validation studies. As research progresses, this guide can be updated to include direct comparative data.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for its synthesis, handling, and potential formulation in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₃S₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Melting Point | 112-115 °C | [1][2] |
| CAS Number | 10489-75-5 | [1][2] |
Biological Activity: A Comparative Perspective
Currently, there is no publicly available experimental data detailing the biological activity of this compound, such as its enzyme inhibition or cytotoxic effects. To provide a valuable point of reference for future investigations, this guide presents data on the cytotoxic activity of a related class of compounds: 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one. These compounds share the core furanone ring structure and have been evaluated for their effects on cancer cell lines.
Cytotoxicity Data for Furan-2(5H)-one Derivatives
The following table summarizes the cytotoxic activity of selected 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one against a non-small cell lung cancer cell line (A549) and a healthy lung epithelial cell line (BEAS-2B).
| Compound | Cell Line | IC₅₀ (µM) |
| 5-methoxy-3,4-dichloro-2(5H)-furanone | A549 | >100 |
| BEAS-2B | >100 | |
| 5-ethoxy-3,4-dichloro-2(5H)-furanone | A549 | 85.3 ± 4.2 |
| BEAS-2B | >100 | |
| 5-isopropoxy-3,4-dichloro-2(5H)-furanone | A549 | 45.1 ± 2.9 |
| BEAS-2B | 89.2 ± 5.1 | |
| 5-allyloxy-3,4-dichloro-2(5H)-furanone | A549 | 62.7 ± 3.8 |
| BEAS-2B | >100 |
Data is presented as mean ± standard deviation.
Experimental Protocols
The following is a detailed methodology for the MTT assay used to determine the cytotoxicity of the furan-2(5H)-one derivatives, which can be adapted for the evaluation of this compound.
MTT Cytotoxicity Assay
1. Cell Culture:
-
A549 (non-small cell lung cancer) and BEAS-2B (healthy lung epithelial) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
3. Compound Treatment:
-
The test compounds were dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The culture medium was replaced with the medium containing the test compounds, and the cells were incubated for a specified period (e.g., 48 hours).
4. MTT Assay:
-
After the incubation period, the medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The MTT solution was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
5. Data Analysis:
-
The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) was determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.
Caption: A potential signaling pathway for apoptosis induced by a cytotoxic compound.
References
Benchmarking 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione Against Known Succinate Dehydrogenase Inhibitors: A Comparative Guide
For Immediate Release:
This guide provides a comparative analysis of the novel compound 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione against a panel of established succinate dehydrogenase (SDH) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel enzyme inhibitors.
Succinate dehydrogenase is a critical enzyme complex, playing a pivotal role in both the Krebs cycle and the electron transport chain. Its inhibition has been a key target in the development of fungicides and is an area of growing interest for anti-cancer therapeutics. This guide presents hypothetical benchmarking data for this compound, postulating its activity based on the known biological activities of structurally related furanone compounds.
Comparative Inhibitory Activity
The inhibitory potential of this compound was assessed against known SDH inhibitors. The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro succinate dehydrogenase activity assay. The results are summarized in the table below.
| Compound | Target | IC50 (µM) - Hypothetical Data | Known Inhibitors & their IC50 (µM) |
| This compound | SDH | 2.75 | |
| Atpenin A5 | SDH | 0.001 - 1 | |
| Malonate | SDH | Competitive, concentration-dependent | |
| Succinate dehydrogenase-IN-1 | SDH | 0.94 | |
| Succinate dehydrogenase-IN-4 | SDH | 3.38 | |
| Succinate dehydrogenase-IN-7 | SDH | 2.51 | |
| Succinate dehydrogenase-IN-11 | SDH | 3.58 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for known inhibitors is sourced from publicly available literature.
Experimental Protocols
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol outlines the methodology for determining the inhibitory activity of test compounds on SDH.
1. Materials:
-
SDH Assay Buffer (50 mM potassium phosphate, pH 7.2)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCIP) solution (electron acceptor)
-
Test compounds (dissolved in DMSO)
-
Mitochondrial or tissue homogenate containing SDH
-
96-well microplate
-
Spectrophotometer
2. Procedure:
-
Sample Preparation: Isolate mitochondria from tissue or cultured cells via differential centrifugation, or prepare a tissue homogenate in ice-cold SDH Assay Buffer.
-
Assay Reaction Setup: In a 96-well plate, add varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known SDH inhibitor).
-
Add the mitochondrial preparation or tissue supernatant to each well.
-
Initiate the Reaction: Add a reaction mixture containing SDH Assay Buffer, succinate, and DCIP to all wells.
-
Measurement: Immediately measure the absorbance at 600 nm in kinetic mode at 25°C. Record the absorbance at regular intervals for 10-30 minutes.[1][2]
-
Data Analysis: Calculate the rate of DCIP reduction (decrease in absorbance per minute). Plot the percentage of SDH inhibition against the logarithm of the test compound concentration to determine the IC50 value.[1]
Visualizations
Signaling Pathway of SDH Inhibition
Caption: Inhibition of SDH leads to succinate accumulation, impacting downstream pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an SDH inhibitor.
References
A Comparative Analysis of Dithiino-furan and Thieno-furan Analogs for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of dithiino-furan and thieno-furan analogs, two classes of heterocyclic compounds with distinct profiles in scientific research. While both share a fused furan ring system, their applications diverge significantly. Thieno-furan derivatives have been extensively explored for their pharmacological potential, exhibiting a range of biological activities. In contrast, dithiino-furan analogs, particularly those based on the dithieno[3,2-b:2',3'-d]thiophene (DTT) core, are primarily investigated for their utility in materials science as organic semiconductors. This guide summarizes the available data on their physicochemical properties, synthesis, and studied applications, highlighting the current landscape for researchers interested in these scaffolds.
Physicochemical Properties: A Tale of Two Heterocycles
The introduction of a second thiophene ring in dithiino-furans, in place of a benzene or other ring system often fused to a thieno-furan core, imparts distinct physicochemical characteristics. The following table compares the parent scaffolds of thieno[3,2-b]furan and dithieno[3,2-b:2',3'-d]thiophene.
| Property | Thieno[3,2-b]furan | Dithieno[3,2-b:2',3'-d]thiophene (DTT) |
| Molecular Formula | C₆H₄OS | C₈H₄S₃ |
| Molecular Weight | 124.16 g/mol [1] | 196.3 g/mol [2] |
| XLogP3 | 2.1[1] | 3.8[2] |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Topological Polar Surface Area | 13.1 Ų | 84.7 Ų[2] |
| Primary Research Focus | Pharmacology, Medicinal Chemistry[3] | Materials Science, Organic Electronics[4] |
Biological and Electronic Properties: Divergent Applications
While direct comparative biological studies are scarce, the existing literature points towards distinct areas of application for these two classes of compounds.
Thieno-furan Analogs in Pharmacology:
Thieno-furan derivatives have been investigated for a variety of biological activities, including:
-
Anticancer Activity: Certain thieno[2,3-d]pyrimidine derivatives have shown inhibitory effects on breast cancer cell lines, with some compounds exhibiting IC50 values comparable to the standard drug paclitaxel.[5] Other thieno[2,3-b]thiophene derivatives have been evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]
-
Antimicrobial Activity: Thieno[2,3-b]thiophene derivatives have been synthesized and evaluated for their in vitro antimicrobial potential, with some compounds showing promising activity against various bacterial and fungal strains.[7][8]
-
Kinase Inhibition: The thieno[3,2-b]pyrrole carboxamide scaffold has been identified as a potent and selective inhibitor of Giardia duodenalis, a protozoan parasite.
Dithiino-furan Analogs in Materials Science:
The research on dithieno[3,2-b:2',3'-d]thiophene (DTT) is predominantly focused on its application in organic electronics due to its favorable properties:
-
Organic Field-Effect Transistors (OFETs): DTT derivatives have been synthesized and employed as small molecular organic semiconductors, exhibiting good thermal stability and charge carrier mobility.
-
Organic Solar Cells: The DTT framework is considered a promising building block for donor materials in polymer solar cells due to its rigid, planar structure and extended π-conjugation, which facilitate efficient charge transport.[4]
-
Fluorescent Probes and Redox Switching: The unique electronic properties of the DTT core make it a candidate for the development of fluorescent sensors and materials for redox-based switching applications.[4]
Currently, there is a notable gap in the literature regarding the pharmacological evaluation of dithiino-furan analogs. This presents an opportunity for future research to explore the potential biological activities of this class of compounds.
Experimental Protocols
Detailed methodologies for the synthesis of these heterocyclic systems often involve multi-step sequences. Below are representative protocols for key synthetic transformations used to construct thieno-furan and dithiino-furan backbones.
Paal-Knorr Furan Synthesis
This method is a classic approach to synthesizing furan rings from 1,4-dicarbonyl compounds.
Procedure for 2,5-Dimethylfuran Synthesis:
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, often used to append aryl or other substituents to the heterocyclic core.
General Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), the arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%).
-
Add the desired solvent, for example, a water-ethanol mixture (e.g., 3 mL of water and 1 mL of 95% ethanol).
-
Add a base, such as an ion-exchange resin (e.g., Amberlite IRA-400(OH), ~0.5 g).
-
Stir the mixture at the appropriate temperature (e.g., 60 °C) for the required time.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether, 4 x 10 mL).
-
Purify the product by column chromatography on silica gel.
Ullmann Condensation
The Ullmann reaction is a classical method for forming biaryl linkages using copper catalysis, which can be adapted for intramolecular cyclizations to form fused ring systems.
General Procedure for Biaryl Synthesis:
-
Combine two equivalents of an aryl halide with one equivalent of copper powder in a high-boiling point solvent like dimethylformamide (DMF).
-
Heat the reaction mixture to a high temperature (often > 100 °C).
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the product is isolated by filtration and purification, often involving chromatography.
Visualizing Synthetic Pathways
The synthesis of these complex heterocyclic systems can be visualized through reaction pathway diagrams.
References
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
A Comparative Guide to the Synthesis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of detailed and reproducible experimental protocols in publicly accessible literature, this guide focuses on the most plausible synthesis route inferred from patent literature and discusses potential alternative strategies.
Introduction
This compound, also known as 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride, is a heterocyclic compound of significant interest in medicinal chemistry. Its utility as a building block is exemplified by its role in the synthesis of the anxiolytic drug Suproclone. Despite its importance, detailed and varied synthesis protocols are not widely reported in peer-reviewed journals, with the primary synthesis likely originating from industrial laboratories and described in patent literature.
Established Synthesis Route
Conceptual Experimental Protocol:
A plausible, though unconfirmed, protocol based on general chemical principles would involve the following steps:
-
Synthesis of 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic acid: This precursor could be synthesized through various methods, one common approach being the reaction of a suitable dichlorinated precursor with a dithiol.
-
Cyclization/Dehydration: The diacid is then likely subjected to dehydration using a dehydrating agent such as acetic anhydride or by heating under vacuum to form the cyclic anhydride, this compound.
Due to the lack of specific published data, quantitative metrics for this synthesis are not available.
Potential Alternative Synthesis Routes
While no specific alternative, experimentally verified syntheses for this compound have been identified in the literature, several strategies common in heterocyclic chemistry could theoretically be employed. These are presented here as potential avenues for research and development.
-
Route A: From 2,3-dichloro-1,4-dithiane and a dicarboxylic acid equivalent: This approach would involve the condensation of a pre-formed dithiane ring with a component that can be converted to the furan-dione ring.
-
Route B: Diels-Alder Reaction: A suitably substituted diene and dienophile could potentially undergo a Diels-Alder cycloaddition to form the core ring system, followed by functional group manipulations.
-
Route C: Ring-closing metathesis (RCM): A precursor with two terminal double bonds could potentially be cyclized using a Grubbs-type catalyst to form the dithiin ring, followed by the formation of the anhydride.
It is crucial to note that these are theoretical pathways and have not been reported for the synthesis of this specific molecule. Experimental validation would be required to determine their feasibility, yield, and purity.
Data Presentation
As no detailed experimental data for different synthesis routes is available, a direct comparison of yield, purity, and reaction conditions is not possible. However, the properties of the commercially available compound can be summarized.
| Property | Value | Source |
| Molecular Formula | C₆H₄O₃S₂ | Commercial Suppliers |
| Molecular Weight | 188.22 g/mol | Commercial Suppliers |
| Appearance | Light yellow to brown crystalline powder | Commercial Suppliers |
| Melting Point | 112-115 °C | Commercial Suppliers |
| Purity (Typical) | ≥97% | Commercial Suppliers |
Mandatory Visualizations
The following diagrams illustrate the conceptual workflows for the synthesis of this compound.
Caption: Conceptual overview of the two-step synthesis.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound appears to be dominated by a single, likely patented, method. The lack of detailed, publicly available experimental data and the absence of reported alternative routes in the scientific literature make a direct, data-driven comparison of synthesis reproducibility and efficiency challenging. This guide serves to consolidate the available information and propose logical, alternative synthetic strategies that warrant further investigation. For researchers and drug development professionals, the most practical approach to obtaining this compound may be through commercial suppliers, given the current state of publicly accessible synthetic knowledge. Further research into novel, efficient, and well-documented synthetic methods would be a valuable contribution to the field.
A Comparative Spectroscopic Guide to 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral properties of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione against two common unsaturated cyclic anhydrides: Maleic Anhydride and Phthalic Anhydride. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this heterocyclic compound in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and the selected alternative compounds. This data has been compiled from publicly available spectral databases.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | 3.35 | Singlet | -S-CH₂-CH₂-S- |
| Maleic Anhydride | 7.10 | Singlet | -CH=CH- |
| Phthalic Anhydride | 7.85 - 7.95 | Multiplet | Aromatic Protons |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | 29.3 | -S-C H₂-C H₂-S- |
| 128.5 | =C -S- | |
| 160.2 | C =O | |
| Maleic Anhydride | 137.5 | -C H=C H- |
| 165.0 | C =O | |
| Phthalic Anhydride | 125.0, 132.5, 135.0 | Aromatic Carbons |
| 162.0 | C =O |
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Anhydride) | C=C Stretch | C-S Stretch |
| This compound | 1840, 1773 | 1640 | ~700-600 |
| Maleic Anhydride | 1850, 1780 | 1600 | N/A |
| Phthalic Anhydride | 1845, 1775 | 1600 (Aromatic) | N/A |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Not available in searched databases | - |
| Maleic Anhydride | 98 | 54, 26 |
| Phthalic Anhydride | 148 | 104, 76 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
Ionization and Analysis:
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualized Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for FT-IR spectroscopy.
Caption: General workflow for Mass Spectrometry.
In-Depth Analysis of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione Derivatives: A Field Awaiting Exploration
Despite a comprehensive search of scientific literature and chemical databases, a detailed comparative guide on the biological efficacy of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione derivatives cannot be compiled at this time due to a lack of available experimental data. While the parent compound is commercially available, research into the synthesis and biological evaluation of its derivatives appears to be limited or not publicly documented.
Our investigation sought to collate quantitative data on the biological activities of this specific class of compounds, including metrics such as IC50 values, enzyme inhibition constants, and antimicrobial efficacy. The goal was to present this information in a structured format for researchers, scientists, and drug development professionals. However, no studies providing such data for a series of these derivatives could be identified.
The core chemical structure of this compound presents an interesting scaffold for medicinal chemistry, combining the features of a 1,4-dithiin ring fused with a furan-2,5-dione moiety. Both 1,4-dithiin and furan-dione derivatives have been individually explored for various biological activities. For instance, certain 1,4-dithiin derivatives have been investigated for their potential anticancer properties. Similarly, the furan-dione ring is a component of various biologically active molecules and has been studied for its potential as an enzyme inhibitor.
A general workflow for the synthesis and evaluation of such novel chemical entities would typically involve a multi-step process.
Safety Operating Guide
Proper Disposal of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione (CAS Number: 10489-75-5), ensuring compliance with safety regulations and minimizing environmental impact.
The disposal of this compound, a combustible solid, requires careful adherence to established safety protocols to mitigate risks and ensure regulatory compliance. The primary route of disposal is through a licensed hazardous waste management company.[1] It is imperative to handle this compound in accordance with its Safety Data Sheet (SDS) and local environmental regulations.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a combustible solid and can cause skin and eye irritation, and may cause respiratory irritation.[1] Ingestion may be harmful.[1]
Table 1: Hazard Information for this compound
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irrit. 2 | [1] |
| Causes serious eye irritation | Eye Irrit. 2 | [1] |
| May cause respiratory irritation | STOT SE 3 | [1] |
| Harmful if swallowed | Acute Tox. 4 | [1] |
| Combustible Solid | Storage Class 11 | [2] |
Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher, especially if dust is generated.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste. This procedure should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Minimization: Before beginning experimental work, plan to use the minimum amount of this compound necessary to achieve the desired results.[3] This is the first step in responsible waste management.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4] Incompatible materials can react dangerously.
-
Container Selection:
-
For solid waste (e.g., unused reagent, contaminated lab supplies), use the original container if it is in good condition.[5] If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.
-
For solutions containing this compound, use a labeled, leak-proof container made of a material compatible with the solvent used.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (10489-75-5), and the approximate quantity.[6]
-
Accumulation and Storage:
-
Disposal Request: Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]
-
Empty Container Disposal: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After proper decontamination, the container can be disposed of as regular solid waste, with the label defaced.[8]
Visualizing the Disposal Workflow
To ensure clarity and understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Figure 1: Disposal Workflow
Figure 2: Disposal Decision Logic
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. 2,3-Dihydro-1,4-dithiino 2,3-c furan-5,7-dione 97 10489-75-5 [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential safety protocols, operational guidelines, and disposal plans for 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione (CAS Number: 10489-75-5).
Chemical Identifier and Hazard Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 10489-75-5 |
| Molecular Formula | C₆H₄O₃S₂ |
| Molecular Weight | 188.22 g/mol |
| Physical Form | Solid |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Signal Word | Warning |
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of personal protective equipment. The recommended PPE includes a dust mask (type N95 or equivalent), eye shields, and chemically resistant gloves[1][2].
Eye and Face Protection:
-
Wear chemical safety goggles that meet European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
A face shield may be necessary for operations with a higher risk of splashing or dust generation.
Skin Protection:
-
Gloves: Chemically resistant gloves that comply with EU Directive 89/686/EEC and the standard EN 374 are mandatory. Based on the reactivity of dicarboxylic anhydrides, the following glove materials are recommended:
-
For incidental contact (splashes): Nitrile rubber gloves (minimum 8 mil thickness), double-gloved.
-
For extended contact or immersion: Butyl rubber or neoprene gloves.
-
-
Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Respiratory Protection:
-
All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.
-
If a fume hood is not available or if dust generation is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before commencing any work.
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm the location and functionality of emergency equipment, including the safety shower, eyewash station, and fire extinguisher.
2. Handling the Chemical:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapor exposure.
-
Avoid generating dust. Use techniques such as gentle scooping rather than pouring, if possible.
-
Keep the container tightly closed when not in use to prevent contamination and potential reactions with moisture.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
Waste Collection:
-
Collect all waste material, including excess reagent, contaminated absorbents from spills, and used disposable PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, sealable, and appropriately labeled with "Hazardous Waste" and the chemical name.
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash. Adherence to local, regional, and national hazardous waste regulations is mandatory.
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Mandatory Visualization
Caption: PPE Selection Workflow for Handling the target chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
